N-(2,2-Diethoxyethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGUGEBXVGPRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334213 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22758-34-5 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2,2-Diethoxyethyl)aniline molecular formula and weight
This document provides the core chemical properties of N-(2,2-Diethoxyethyl)aniline, a compound often utilized in chemical synthesis. The primary focus is on its molecular formula and weight, presented for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | [1][2][3] |
| Molecular Weight | 209.28 g/mol | [1] |
| Monoisotopic Mass | 209.14159 Da | [3] |
As this guide focuses on intrinsic molecular properties, experimental protocols for synthesis or analysis are not included. The data presented is based on computational and database-derived information.
Logical Relationship of Molecular Properties
The diagram below illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
References
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2,2-Diethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,2-diethoxyethyl)aniline is a secondary amine of interest in organic synthesis, serving as a versatile intermediate in the preparation of various heterocyclic compounds and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, namely through N-alkylation and reductive amination pathways. Detailed experimental protocols for these methodologies are presented. Furthermore, this document compiles and tabulates the characteristic analytical data for this compound, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry values, offering a foundational reference for its identification and characterization. The potential biological significance of this compound is also discussed in the broader context of the known activities of N-alkylaniline derivatives.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two principal methods: direct N-alkylation of aniline with a protected C2-aldehyde equivalent and reductive amination.
N-Alkylation of Aniline with Bromoacetaldehyde Diethyl Acetal
This method involves the direct alkylation of aniline using bromoacetaldehyde diethyl acetal in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Reaction Scheme:
Experimental Protocol:
-
Materials: Aniline, bromoacetaldehyde diethyl acetal, sodium carbonate (or a non-nucleophilic organic base such as triethylamine), and a suitable solvent (e.g., acetonitrile or ethanol).
-
Procedure:
-
To a solution of aniline (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).
-
To this mixture, add bromoacetaldehyde diethyl acetal (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the salt by-product.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Reductive Amination of Aniline with Glyoxal Diethyl Acetal
Reductive amination offers an alternative route, proceeding through the in-situ formation of an imine or enamine intermediate from the condensation of aniline and glyoxal diethyl acetal (which can be generated from its precursors), followed by reduction.
Reaction Scheme:
Experimental Protocol:
-
Materials: Aniline, glyoxal diethyl acetal (or a suitable precursor), a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride), and a suitable solvent (e.g., methanol or ethanol). An acid catalyst (e.g., acetic acid) may be required.
-
Procedure:
-
Dissolve aniline (1.0 equivalent) and glyoxal diethyl acetal (1.0-1.2 equivalents) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Cool the mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Characterization Data
The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of analogous compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.20 | t | 2H | Ar-H (meta) |
| 6.65 - 6.75 | t | 1H | Ar-H (para) |
| 6.55 - 6.65 | d | 2H | Ar-H (ortho) |
| 4.70 - 4.80 | t | 1H | CH(OEt)₂ |
| 3.80 - 3.90 | br s | 1H | NH |
| 3.55 - 3.70 | q | 2H | OCH₂CH₃ |
| 3.40 - 3.55 | q | 2H | OCH₂CH₃ |
| 3.20 - 3.30 | d | 2H | NCH₂ |
| 1.15 - 1.25 | t | 6H | OCH₂CH₃ |
Solvent: CDCl₃. Predicted values based on analogous N-alkylanilines.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 148.0 | Ar-C (ipso) |
| 129.2 | Ar-CH (meta) |
| 117.5 | Ar-CH (para) |
| 113.0 | Ar-CH (ortho) |
| 101.5 | CH(OEt)₂ |
| 62.5 | OCH₂CH₃ |
| 47.0 | NCH₂ |
| 15.3 | OCH₂CH₃ |
Solvent: CDCl₃. Predicted values based on analogous N-alkylanilines.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3450 | Medium, Sharp | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2980 | Strong | Aliphatic C-H Stretch |
| 1600, 1500 | Strong | Aromatic C=C Bending |
| 1310 - 1360 | Medium | C-N Stretch |
| 1050 - 1150 | Strong | C-O Stretch (Acetal) |
| 750, 690 | Strong | Aromatic C-H Bending (Monosubstituted) |
Predicted values based on the functional groups present.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 209 | Moderate | [M]⁺ |
| 134 | High | [M - CH(OEt)₂]⁺ |
| 106 | High | [C₆H₅NHCH₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Ionization Mode: Electron Ionization (EI). Predicted fragmentation pattern.
Biological Activity and Relevance in Drug Development
While specific biological activities for this compound are not extensively documented, the broader class of N-alkylaniline derivatives has shown a range of pharmacological effects. These compounds are recognized as important pharmacophores in medicinal chemistry.[1]
-
Antimicrobial Activity: Various N-alkylaniline derivatives have demonstrated activity against both bacterial and fungal pathogens. The efficacy is often influenced by the nature of the alkyl substituent.[1]
-
Anticancer and Antioxidant Potential: Some N-alkylaniline derivatives have been investigated for their cytotoxic effects against cancer cell lines and their capacity as radical scavengers to mitigate oxidative stress.[1]
-
Toxicity: It is important to note that aniline and its derivatives can exhibit toxicity. Aniline itself is classified as probably carcinogenic to humans and has been linked to bladder cancer. Genotoxicity is a general property of many aniline derivatives.[2][3] Therefore, any potential therapeutic application of an this compound derivative would require thorough toxicological evaluation.
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic systems that are prevalent in pharmaceuticals. The acetal group can be deprotected to reveal an aldehyde, which can then participate in various cyclization and condensation reactions.
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the two primary routes described.
References
Technical Guide to the Spectroscopic Data of N-(2,2-Diethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-(2,2-Diethoxyethyl)aniline (CAS No. 22758-34-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and the known chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of aniline derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Anilinoacetaldehyde diethyl acetal
-
CAS Number: 22758-34-5
-
Molecular Formula: C₁₂H₁₉NO₂
-
Molecular Weight: 209.28 g/mol
-
SMILES: CCOC(CNC1=CC=CC=C1)OCC
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR (Proton NMR) Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.30 | t | 2H | Ar-H (meta) |
| ~6.70 - 6.80 | t | 1H | Ar-H (para) |
| ~6.60 - 6.70 | d | 2H | Ar-H (ortho) |
| ~4.70 | t | 1H | CH (acetal) |
| ~3.90 | br s | 1H | NH |
| ~3.60 - 3.75 | m | 2H | O-CH₂ (ethoxy) |
| ~3.45 - 3.60 | m | 2H | O-CH₂ (ethoxy) |
| ~3.30 | d | 2H | N-CH₂ |
| ~1.20 | t | 6H | CH₃ (ethoxy) |
-
Predicted ¹³C NMR (Carbon NMR) Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~148.0 | Ar-C (C-N) |
| ~129.0 | Ar-C (meta) |
| ~117.5 | Ar-C (para) |
| ~113.0 | Ar-C (ortho) |
| ~102.0 | CH (acetal) |
| ~62.0 | O-CH₂ (ethoxy) |
| ~47.0 | N-CH₂ |
| ~15.0 | CH₃ (ethoxy) |
2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2975, ~2870 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1500 | Strong | Aromatic C=C Bending |
| ~1310 | Strong | C-N Stretch |
| ~1120, ~1060 | Strong | C-O Stretch (acetal) |
| ~750, ~690 | Strong | Aromatic C-H Bending (monosubstituted) |
2.3. Mass Spectrometry (MS)
| m/z Ratio | Predicted Fragment |
| 209 | [M]⁺ (Molecular Ion) |
| 164 | [M - OCH₂CH₃]⁺ |
| 134 | [M - CH(OCH₂CH₃)₂]⁺ |
| 106 | [C₆H₅NHCH₂]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS or ESI for LC-MS).
-
Data Acquisition (Direct Infusion ESI-MS as an example):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Technical Guide: Predicted ¹H and ¹³C NMR Spectral Analysis of N-(2,2-Diethoxyethyl)aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-(2,2-diethoxyethyl)aniline (CAS No. 22758-34-5).[1][2] It includes estimated spectral data based on established chemical shift principles, a standardized experimental protocol for spectral acquisition, and logical workflows for both computational prediction and experimental verification of the molecular structure.
Introduction to this compound
This compound is an organic compound featuring an aniline moiety linked to a diethyl acetal group. Its molecular formula is C₁₂H₁₉NO₂ with a molecular weight of 209.28 g/mol .[1] The structural elucidation of such molecules is fundamental in chemical synthesis, quality control, and drug discovery. NMR spectroscopy is an essential analytical technique for unambiguously determining the chemical structure of organic compounds by providing detailed information about the magnetic environments of individual carbon and hydrogen atoms.[3][4]
While experimental data is the gold standard, in silico prediction of NMR spectra serves as a powerful tool for preliminary analysis, aiding in spectral assignment and structure verification.[5][6][7] This guide presents predicted ¹H and ¹³C NMR chemical shifts for this compound, derived from established principles and additive models.
Predicted ¹H and ¹³C NMR Chemical Shifts
Direct computational prediction for this compound is not available in public databases. The following tables summarize the estimated chemical shifts. These predictions are based on the analysis of analogous structural fragments: the aniline ring, the N-alkyl chain, and the diethyl acetal group. The aniline protons are expected in the aromatic region, with shifts influenced by the electron-donating amino group. The acetal proton (CH) will appear as a distinct triplet, while the methylene and methyl groups of the ethoxy and ethylenediamine bridge fragments will be found in the aliphatic region.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are presented in Table 1 . The assignments are labeled according to the molecular structure provided in Figure 1.
Figure 1: Structure of this compound with Atom Numbering for NMR Assignment
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| Hₐ (ortho) | 6.65 - 6.75 | Doublet (d) | ~8.0 | Protons on C2 and C6 of the aniline ring. |
| Hₑ (para) | 6.55 - 6.65 | Triplet (t) | ~7.3 | Proton on C4 of the aniline ring. |
| Hₑ (meta) | 7.10 - 7.20 | Triplet (t) | ~7.8 | Protons on C3 and C5 of the aniline ring. |
| Hₐ (NH) | 3.80 - 4.20 | Broad Singlet (br s) | - | Exchangeable proton; shift is concentration and solvent dependent. |
| Hc (CH₂) | 3.25 - 3.35 | Triplet (t) | ~5.5 | Methylene group adjacent to the nitrogen. |
| Hd (CH) | 4.65 - 4.75 | Triplet (t) | ~5.5 | Acetal proton, coupled to Hc. |
| Hf (OCH₂) | 3.50 - 3.70 | Quartet (q) | ~7.0 | Methylene groups of the two ethoxy fragments. |
| Hg (CH₃) | 1.15 - 1.25 | Triplet (t) | ~7.0 | Methyl groups of the two ethoxy fragments. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in Table 2 . The carbon atoms of the aniline ring are expected between 110-150 ppm, while the aliphatic carbons will resonate at higher field (lower ppm values).[8]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Label | Predicted Shift (δ, ppm) | Notes |
|---|---|---|
| C1 (ipso) | 147.0 - 148.5 | Aromatic carbon attached to the nitrogen atom. |
| C2/C6 (ortho) | 112.5 - 114.0 | Aromatic carbons ortho to the amino group. |
| C3/C5 (meta) | 128.5 - 130.0 | Aromatic carbons meta to the amino group. |
| C4 (para) | 116.0 - 117.5 | Aromatic carbon para to the amino group. |
| CH₂ (N-CH₂) | 45.0 - 47.0 | Aliphatic carbon adjacent to the nitrogen. |
| CH (Acetal) | 101.0 - 102.5 | Acetal carbon. |
| OCH₂ | 61.0 - 62.5 | Methylene carbons of the ethoxy groups. |
| CH₃ | 14.5 - 15.5 | Methyl carbons of the ethoxy groups. |
Logical and Experimental Workflows
The following diagrams illustrate the standardized workflows for both the computational prediction and the experimental verification of NMR data for a target molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [stenutz.eu]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
In-Depth Technical Guide to the Physical Properties of Anilinoacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of anilinoacetaldehyde diethyl acetal. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for determining key physical characteristics are also included, alongside a visualization of its synthesis pathway.
Core Physical Properties
Anilinoacetaldehyde diethyl acetal, with the CAS number 22758-34-5, is a significant intermediate in various synthetic applications. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO₂ | |
| Molecular Weight | 209.28 g/mol | [1] |
| Boiling Point | 153 °C | |
| 153-154 °C at 12 mmHg | [1] | |
| Density | 1.023 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Refractive Index | 1.512 | [3] |
| 1.5105-1.5125 | [4] | |
| Melting Point | Data not available in cited literature. | |
| Solubility | Data not available in cited literature. |
Synthesis Pathway
The synthesis of anilinoacetaldehyde diethyl acetal typically involves the reaction of aniline with bromoacetaldehyde diethyl acetal. This nucleophilic substitution reaction is a fundamental process in organic synthesis.
Caption: Reaction scheme for the synthesis of anilinoacetaldehyde diethyl acetal.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like anilinoacetaldehyde diethyl acetal.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or a suitable high-boiling point liquid
Procedure:
-
A few milliliters of the anilinoacetaldehyde diethyl acetal are placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid and the sealed end above the liquid surface.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the Thiele tube or oil bath.
-
The apparatus is heated gently. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.
-
The heating is adjusted to maintain a slow, steady stream of bubbles.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Objective: To accurately determine the mass per unit volume of the liquid.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The water level is adjusted to the mark on the capillary, and the outside of the pycnometer is dried thoroughly and reweighed.
-
The pycnometer is emptied, dried completely, and then filled with anilinoacetaldehyde diethyl acetal.
-
The pycnometer is brought to the same temperature in the water bath as the water was.
-
The liquid level is adjusted to the mark, and the pycnometer is dried and weighed.
-
The density is calculated using the formula: Density of liquid = (mass of liquid / mass of water) * density of water at that temperature.
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is bent when it passes through the liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Lens paper and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent.
-
A few drops of anilinoacetaldehyde diethyl acetal are placed on the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C or 25°C).
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The handwheel is turned to bring the borderline between the light and dark fields into the center of the crosshairs.
-
If a colored band is observed, the dispersion is corrected by turning the compensator drum until a sharp, black-and-white borderline is obtained.
-
The refractive index is read from the scale.
References
N-(2,2-Diethoxyethyl)aniline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(2,2-diethoxyethyl)aniline. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of active pharmaceutical ingredients. This document outlines potential degradation pathways, provides detailed protocols for stability assessment, and offers clear guidelines for storage to maintain product quality and purity.
Chemical Profile and General Stability
This compound is an organic compound featuring both an aniline moiety and a diethyl acetal functional group. Its stability is therefore influenced by the reactivity of both these components. Anilines are known to be susceptible to oxidation and can be sensitive to light, while acetals are generally stable under neutral and basic conditions but are prone to hydrolysis in acidic environments.
Initial supplier data indicates that this compound should be stored under refrigerated conditions and protected from light and moisture to minimize degradation.
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended based on available safety data sheets and chemical supplier information.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C[1] | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2] | To prevent oxidation of the aniline moiety. |
| Light Exposure | Protect from light.[2] | To prevent photodegradation of the aniline ring. |
| Moisture | Keep container tightly sealed in a dry place.[1] | To prevent hydrolysis of the acetal group. |
| Container | Use a tightly sealed, appropriate container. | To prevent exposure to air and moisture. |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis of the acetal group and oxidation of the aniline moiety.
Hydrolysis (Acid-Catalyzed)
The diethyl acetal group is susceptible to hydrolysis under acidic conditions, which would lead to the formation of N-phenylaminoacetaldehyde and ethanol. This reaction is generally stable in basic and neutral conditions.[3][4]
Diagram of Hydrolytic Degradation Pathway
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Oxidation
The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light.[1][2] This can lead to the formation of a complex mixture of colored impurities, including nitroso, nitro, and polymeric compounds. The specific oxidation products will depend on the oxidizing agent and reaction conditions.
Diagram of Oxidative Degradation Pathway
Caption: Potential oxidation products of the aniline moiety.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are designed as a starting point and may require optimization.
General Procedure
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Expose the stock solution to the stress conditions outlined below.
-
At specified time points , withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
References
Navigating the Safety Profile of N-(2,2-Diethoxyethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for N-(2,2-Diethoxyethyl)aniline. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely in a laboratory setting. This guide summarizes key quantitative data, outlines experimental protocols for toxicity assessment, and provides visual aids for quick reference to hazard information and handling procedures.
Compound Identification and Physical Properties
This compound is an aromatic amine with the chemical formula C₁₂H₁₉NO₂. For clarity, its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Anilinoacetaldehyde diethyl acetal | [1][2] |
| CAS Number | 22758-34-5 | [1][2] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1][2] |
| Molecular Weight | 209.28 g/mol | [1][2] |
| Appearance | Not explicitly stated, but aniline compounds are typically oily liquids. | [3] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Protect from moisture and light.[4] | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements and corresponding pictograms are crucial for immediate recognition of the risks associated with this compound.[4]
| GHS Classification | Hazard Statement | Pictogram |
| Flammable liquids (Category 4) | H227: Combustible liquid | None |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed | |
| Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | |
| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | |
| Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects | |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | |
| Specific target organ toxicity - repeated exposure (Category 1), Blood | H372: Causes damage to organs (Blood) through prolonged or repeated exposure | |
| Hazardous to the aquatic environment, short-term (Acute) - Category 1 | H400: Very toxic to aquatic life | |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Pictograms are visually represented in the diagrams section.
Safe Handling and Emergency Protocols
Strict adherence to safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and emergency procedures.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure.
| Control Measure | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood.[4][5] Emergency eye wash stations and safety showers should be readily accessible.[5] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][4] Change gloves frequently and after any sign of contamination. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3] |
Handling and Storage Procedures
| Procedure | Description |
| General Handling | Do not breathe mist or vapors.[4] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4] Store locked up.[4] It is light-sensitive and moisture-sensitive.[4] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases.[3] |
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4] Do NOT induce vomiting.[6] |
| If on Skin | Take off immediately all contaminated clothing.[5] Wash with plenty of water.[4] Call a POISON CENTER or doctor if you feel unwell.[4] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[5] Call a POISON CENTER or doctor.[4] |
| If in Eyes | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call a POISON CENTER or doctor.[4] |
Accidental Release and Disposal
| Procedure | Description |
| Accidental Release | Evacuate personnel to a safe area.[4] Wear appropriate PPE.[4] Absorb spillage with inert material (e.g., sand, vermiculite) and collect for disposal.[5] Do not allow to enter drains or waterways.[4] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[4] This material and its container must be disposed of as hazardous waste.[7] |
Experimental Protocols for Toxicity Assessment
The hazard classifications of this compound are determined through a series of standardized toxicological tests. The following are detailed methodologies for key experiments, based on OECD guidelines, which are internationally recognized standards.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a toxicity category rather than determining a precise LD₅₀.[8]
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.[9]
-
Procedure:
-
Animals are fasted overnight before dosing.[8]
-
A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]
-
The substance is administered orally by gavage in a single dose.[9]
-
A group of three animals is used for each step.[8]
-
Observations are made for mortality and clinical signs of toxicity for at least 14 days.[1]
-
-
Data Interpretation: The number of mortalities within a specific timeframe after dosing determines the subsequent dosing regimen and ultimately the toxicity classification.[8]
Skin Irritation/Corrosion - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is measured to determine the irritant potential.[10]
-
Procedure:
-
The test substance is applied to the surface of triplicate RhE tissue models.[10]
-
The tissues are incubated for a defined period (e.g., 60 minutes).[10]
-
The substance is then removed by washing.[10]
-
The tissues are incubated for a further recovery period (e.g., 42 hours).[10]
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay.[10]
-
-
Data Interpretation: A substance is classified as a skin irritant if the mean cell viability of the treated tissues is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[10]
Serious Eye Damage/Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[11]
-
Procedure:
-
A single animal is used for the initial test.[11]
-
A defined volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the eye.[12]
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours after application).[13]
-
The observation period can extend up to 21 days to assess the reversibility of effects.[13]
-
-
Data Interpretation: The severity and reversibility of the observed ocular lesions are scored and used to classify the substance's eye irritation potential.[11]
Germ Cell Mutagenicity - OECD Test Guideline 490 (In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene)
This in vitro test detects gene mutations induced by chemical substances.
-
Principle: The assay uses mammalian cell lines (e.g., mouse lymphoma L5178Y cells) that are heterozygous at the thymidine kinase (TK) locus. Mutagenic substances can induce forward mutations at this locus, leading to the loss of TK activity.[14]
-
Procedure:
-
Proliferating cells are exposed to the test substance, both with and without an external metabolic activation system (S9 mix).[14]
-
The exposure period is typically 3-4 hours.[14]
-
After exposure, the cells are cultured to allow for the expression of the mutant phenotype.[14]
-
Mutant cells are selected by their ability to grow in the presence of a selective agent (e.g., trifluorothymidine), which is toxic to cells with functional TK.[14]
-
-
Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the mutant frequency that is reproducible and statistically significant.[14]
Visual Diagrams
The following diagrams, created using the DOT language, provide a quick visual reference for the GHS hazard pictograms and a recommended workflow for handling this compound safely.
Caption: GHS Hazard Pictograms for this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. delltech.com [delltech.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 7. uniube.br [uniube.br]
- 8. m.youtube.com [m.youtube.com]
- 9. oecd.org [oecd.org]
- 10. x-cellr8.com [x-cellr8.com]
- 11. oecd.org [oecd.org]
- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
An In-depth Technical Guide to the Reactivity of N-(2,2-Diethoxyethyl)aniline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of N-(2,2-diethoxyethyl)aniline with a range of electrophiles. This compound is a versatile synthetic intermediate, primarily utilized in the synthesis of indoles and other heterocyclic systems. This document details key reactions including electrophilic aromatic substitution (halogenation, nitration, sulfonation), N-alkylation, N-acylation, and specialized cyclization reactions such as the Fischer indole synthesis. For each reaction, this guide presents quantitative data where available, detailed experimental protocols for representative transformations, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying chemistry.
Introduction to the Reactivity of this compound
This compound, also known as anilinoacetaldehyde diethyl acetal, possesses two primary sites of reactivity towards electrophiles: the aromatic ring and the secondary amine nitrogen.
-
Aromatic Ring Reactivity: The N-(2,2-diethoxyethyl) group is an activating, ortho, para-directing substituent on the aniline ring. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic system, making it more susceptible to electrophilic attack than benzene. However, steric hindrance from the bulky N-substituent can influence the regioselectivity of these reactions.
-
Nitrogen Atom Reactivity: The secondary amine is nucleophilic and can react with various electrophiles, such as alkylating and acylating agents.
A significant application of this compound lies in its use as a precursor to indoles. The diethoxyethyl moiety serves as a protected aldehyde, which can be unmasked under acidic conditions to participate in intramolecular cyclization reactions. To facilitate these cyclizations and manage the reactivity of the aniline nitrogen, it is often necessary to protect the amino group, for instance, as a methanesulfonamide or trifluoroacetamide derivative.
Cyclization Reactions: Synthesis of Indoles
The most prominent reaction of this compound is its conversion to indole derivatives. Direct acid-catalyzed cyclization can be challenging. A more controlled and higher-yielding approach involves the protection of the aniline nitrogen, followed by acid-catalyzed cyclization.
Indole Synthesis via N-Methanesulfonyl Derivatives
A well-established method involves the formation of the N-methanesulfonamide of the corresponding aniline, followed by a Lewis acid-catalyzed cyclization.[1][2]
Caption: Workflow for indole synthesis from this compound.
Table 1: TiCl₄-Catalyzed Cyclization of N-Methanesulfonyl-N-(2,2-diethoxyethyl)anilines [2]
| Substituent on Aniline Ring | Reaction Temperature (°C) | Reaction Time | Yield (%) |
| 4-Methyl | 110 | 15-30 min | 83 |
| 4-Methoxy | 0 | - | High |
| 4-Bromo | 110-130 | - | Moderate |
Experimental Protocol: Synthesis of 5-Methylindole[2]
Step 1: Synthesis of N-Methanesulfonyl-N-(2,2-diethoxyethyl)-4-methylaniline
-
To a solution of N-(2,2-diethoxyethyl)-4-methylaniline in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the N-methanesulfonyl derivative.
Step 2: TiCl₄-Catalyzed Cyclization to 1-Methanesulfonyl-5-methylindole
-
Dissolve the N-methanesulfonyl derivative in an aromatic solvent such as toluene.
-
Heat the solution to 110 °C.
-
Add titanium tetrachloride (TiCl₄) dropwise to the heated solution.
-
Maintain the temperature for 15-30 minutes.
-
Cool the reaction mixture and quench carefully with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography to yield 1-methanesulfonyl-5-methylindole (83% yield).
Step 3: Deprotection to 5-Methylindole
-
Dissolve the 1-methanesulfonyl-5-methylindole in a suitable solvent like methanol.
-
Add a solution of potassium hydroxide (KOH).
-
Reflux the mixture until the deprotection is complete.
-
After cooling, neutralize the mixture and extract the product.
-
Purify the crude product to obtain 5-methylindole.
Electrophilic Aromatic Substitution
The N-(2,2-diethoxyethyl)amino group activates the aniline ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
Halogenation
Direct halogenation of anilines can be aggressive. A milder and more selective method for bromination involves the use of N-bromosuccinimide (NBS).
Caption: General mechanism for the bromination of an N-alkylaniline with NBS.
Table 2: Representative Yields for Bromination of Substituted Anilines with NBS
| Aniline Derivative | Brominating Agent | Solvent | Product(s) | Yield (%) | Reference |
| Aniline | NBS / NH₄OAc | CH₃CN | 4-Bromoaniline | 95 | [3] |
| 4-tert-Butylaniline | NBS | Water | 2-Bromo-4-tert-butylaniline & 2,6-Dibromo-4-tert-butylaniline | Mixture | [4] |
Experimental Protocol: Representative Bromination of an Aniline[3]
-
Dissolve the aniline derivative (1 mmol) and ammonium acetate (0.1 mmol) in acetonitrile (5 mL).
-
Add N-bromosuccinimide (NBS) (1 mmol) in portions to the stirring solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within minutes.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the brominated aniline.
N-Acylation
The secondary amine of this compound readily undergoes acylation with reagents like acetic anhydride or acyl chlorides to form the corresponding amide. This reaction is often used to protect the amino group.
Table 3: Representative Data for N-Acylation of Anilines
| Aniline Derivative | Acylating Agent | Conditions | Product | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Water, NaOAc | Acetanilide | High | [5] |
| Substituted Anilines | Acetyl Chloride | K₂CO₃, DMF, PTC | N-Arylacetamides | 85-95 | [6] |
Experimental Protocol: Acetylation of Aniline with Acetic Anhydride[5]
-
Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling.
-
Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acetanilide can be recrystallized from aqueous ethanol to yield the pure product.
N-Alkylation
The nitrogen atom of this compound can be further alkylated using alkyl halides. The reaction typically requires a base to neutralize the hydrogen halide byproduct.
Caption: General workflow for the N-alkylation of a secondary aniline.
Table 4: Representative Yields for N-Alkylation of Anilines
| Amine | Alkylating Agent | Base | Conditions | Yield (%) | Reference |
| Aniline | Benzyl Bromide | NaHCO₃ | Water, 80°C, 1h | 94 (dibenzylated) | [7] |
| 2,6-Diethylaniline | Acetaldehyde / H₂ | Pd/C | 2-propanol/water, RT | High | [8] |
Experimental Protocol: Representative N-Alkylation of a Secondary Aniline[7]
-
To a reaction vessel, add the secondary aniline (2 mmol), an alkyl halide (e.g., benzyl bromide, 2.4 mmol), a base (e.g., sodium bicarbonate, 4.8 mmol), and a suitable solvent (e.g., water with a phase-transfer catalyst or DMF).
-
Heat the reaction mixture (e.g., to 80°C) and stir for the required time (monitored by TLC).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tertiary amine.
Other Electrophilic Reactions
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings.[9] N-alkylanilines are excellent substrates for this reaction, which typically occurs at the para position. The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[10]
Pictet-Spengler Reaction
While not a direct reaction of this compound itself, the Pictet-Spengler reaction is a relevant transformation for its derivatives. If the aniline were part of a larger β-arylethylamine structure, the diethoxyethyl group could be hydrolyzed to an aldehyde, which could then participate in an intramolecular Pictet-Spengler cyclization to form a tetrahydro-β-carboline or a similar heterocyclic system.[11] This reaction involves the condensation of the amine with the aldehyde to form an iminium ion, which then undergoes electrophilic attack on the aromatic ring.[12]
Conclusion
This compound demonstrates a rich and synthetically useful reactivity profile. While its primary application is as a masked aldehyde for indole synthesis, both its aromatic ring and secondary nitrogen atom are susceptible to reaction with a variety of electrophiles. The activating nature of the N-substituent facilitates electrophilic aromatic substitution, while the nucleophilic nitrogen allows for straightforward N-alkylation and N-acylation. Understanding these reaction pathways is crucial for the effective utilization of this versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Further research into direct, selective functionalization of this specific molecule would be beneficial to expand its synthetic utility.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. studylib.net [studylib.net]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. name-reaction.com [name-reaction.com]
The Strategic Role of N-(2,2-Diethoxyethyl)aniline as a Versatile Precursor in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2,2-Diethoxyethyl)aniline, a key synthetic intermediate, has emerged as a cornerstone in the construction of the indole nucleus, a privileged scaffold in a vast array of biologically active compounds and pharmaceuticals. This technical guide provides a comprehensive overview of the role of this compound as a synthetic precursor, with a particular focus on its application in indole synthesis via the Nordlander and Sundberg methodologies. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug development to leverage this versatile building block in their synthetic endeavors.
Introduction
The indole ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles remains a significant focus of chemical research. One of the elegant strategies for indole synthesis involves the cyclization of aniline derivatives. This compound and its substituted analogues serve as pivotal precursors in this context, offering a reliable and adaptable route to a wide range of indole-based compounds. This guide will delve into the synthesis of this precursor and its subsequent transformation into the valuable indole scaffold.
Synthesis of this compound Derivatives
The preparation of this compound derivatives typically involves the N-alkylation of a corresponding substituted aniline with a haloacetaldehyde diethyl acetal, such as bromoacetaldehyde diethyl acetal. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
General Experimental Protocol for N-Alkylation
A typical procedure involves heating the appropriately substituted aniline with bromoacetaldehyde diethyl acetal in a suitable solvent like ethanol or dimethylformamide (DMF), with a base such as sodium bicarbonate. The reaction often requires elevated temperatures and prolonged reaction times to achieve satisfactory yields.[1]
Materials:
-
Substituted aniline
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted aniline in ethanol or DMF, add sodium bicarbonate.
-
Add bromoacetaldehyde diethyl acetal to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Cyclization to Indoles: The Nordlander and Sundberg Approaches
The cyclization of this compound derivatives to indoles is the key transformation that highlights the utility of this precursor. Two primary methodologies have been developed for this purpose: the Nordlander indole synthesis, which proceeds via an N-trifluoroacetyl intermediate, and the Sundberg modification, which utilizes an N-methanesulfonyl intermediate.
The Nordlander Indole Synthesis
The Nordlander synthesis involves the N-acylation of the aniline derivative with trifluoroacetic anhydride, followed by an acid-catalyzed cyclization of the resulting N-(trifluoroacetyl)-α-anilino acetal. The trifluoroacetyl group serves a dual purpose: it activates the aromatic ring for electrophilic substitution and protects the indole nitrogen from undesired side reactions.
Step 1: N-Trifluoroacetylation
Materials:
-
This compound derivative
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the this compound derivative in the anhydrous solvent.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath and add trifluoroacetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated intermediate.
Step 2: Cyclization
Materials:
-
N-(trifluoroacetyl)-N-(2,2-diethoxyethyl)aniline derivative
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
Procedure:
-
Dissolve the N-trifluoroacetylated intermediate in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-trifluoroacetylindole.
Step 3: Deprotection (optional)
The N-trifluoroacetyl group can be readily removed by basic hydrolysis to yield the free indole.
Materials:
-
N-trifluoroacetylindole
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-trifluoroacetylindole in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid and extract the product.
-
Purify the crude indole as necessary.
The Sundberg Modification: Titanium Tetrachloride-Mediated Cyclization
A modification developed by Sundberg and his coworkers employs a methanesulfonyl protecting group and titanium tetrachloride as the Lewis acid catalyst for the cyclization.[1] This method provides an alternative to the strongly acidic conditions of the Nordlander synthesis.
Step 1: N-Methanesulfonylation
Materials:
-
This compound derivative
-
Methanesulfonyl chloride (MsCl)
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the this compound derivative in the anhydrous solvent.
-
Add pyridine or triethylamine.
-
Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.
-
Stir the reaction at room temperature until complete.
-
Work up the reaction as described for N-trifluoroacetylation to obtain the N-methanesulfonylated intermediate.
Step 2: Cyclization
Materials:
-
N-(methanesulfonyl)-N-(2,2-diethoxyethyl)aniline derivative
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene
Procedure:
-
Dissolve the N-methanesulfonylated intermediate in anhydrous toluene.
-
Cool the solution in an ice bath and add titanium tetrachloride dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove titanium salts.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the N-methanesulfonylindole.
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted indoles using this compound precursors.
| Precursor (Substituent on Aniline) | Cyclization Method | Product (Substituent on Indole) | Yield (%) | Reference |
| p-Methyl | Nordlander | 5-Methylindole | 86 | [1] |
| p-Methoxy | Sundberg (TiCl₄) | 5-Methoxy-1-(methylsulfonyl)indole | - | |
| m-Methoxy | Dilute HCl in dioxane | 4- and 6-Methoxy-1-methylindole (mixture) | 43 | |
| 2,5-Dimethoxy | PPA in refluxing xylene | 4,7-Dimethoxyindole | 63 | [1] |
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: The Nordlander Indole Synthesis Workflow.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Indoles from N-(2,2-Diethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted indoles, valuable structural motifs in pharmaceuticals and functional materials, using N-(2,2-diethoxyethyl)aniline and its derivatives as key precursors. This method, centered around an acid-catalyzed intramolecular cyclization, offers a versatile route to various indole scaffolds.
Introduction
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and materials science. The indole nucleus is a prevalent feature in numerous natural products and biologically active compounds. One effective strategy for constructing the indole ring involves the cyclization of N-substituted anilines. This application note details a robust methodology starting from this compound, also known as anilinoacetaldehyde diethyl acetal.
The overall synthetic strategy involves two key steps: the N-alkylation of a substituted aniline with a haloacetaldehyde diethyl acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the indole ring. To circumvent challenges such as low yields and potential polymerization, particularly with N-unsubstituted anilines, a common and effective modification involves the introduction of an N-trifluoroacetyl protecting group. This group enhances the stability of the intermediate and promotes efficient cyclization, and can be readily removed under basic conditions to yield the N-unsubstituted indole.
Overall Synthetic Scheme
The general synthetic route is outlined below. It begins with the N-alkylation of a substituted aniline, followed by N-acylation, acid-catalyzed cyclization, and final deprotection to yield the target substituted indole.
Caption: Overall workflow for the synthesis of substituted indoles.
Experimental Protocols
Protocol 1: Synthesis of N-(2,2-Diethoxyethyl)-p-toluidine
This protocol details the N-alkylation of p-toluidine with bromoacetaldehyde diethyl acetal.
Materials:
-
p-Toluidine
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add p-toluidine (1.5 equivalents), sodium bicarbonate (1.5 equivalents), and ethanol.
-
Add bromoacetaldehyde diethyl acetal (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 48-96 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and dilute with dichloromethane.
-
Wash the organic layer with a brine solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/cyclohexane) to yield N-(2,2-diethoxyethyl)-p-toluidine.[1][2]
Protocol 2: N-Trifluoroacetylation of this compound Derivatives
This protocol describes the protection of the secondary amine with a trifluoroacetyl group.
Materials:
-
This compound derivative
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Pyridine (optional, as a base)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the this compound derivative in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents). If desired, pyridine can be used as a base to scavenge the trifluoroacetic acid byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the N-trifluoroacetylated product, which can often be used in the next step without further purification.
Protocol 3: Acid-Catalyzed Cyclization to form N-Trifluoroacetyl Indoles
This protocol details the key cyclization step to form the indole ring.
Materials:
-
N-Trifluoroacetyl-N-(2,2-diethoxyethyl)aniline derivative
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
Procedure:
-
In a round-bottom flask, dissolve the N-trifluoroacetylated intermediate in trifluoroacetic acid.
-
Add an excess of trifluoroacetic anhydride.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 72 hours). Monitor the progress of the cyclization by TLC.[1]
-
Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the N-trifluoroacetyl indole.
Protocol 4: Deprotection of N-Trifluoroacetyl Indoles
This protocol describes the removal of the trifluoroacetyl protecting group to yield the final N-H indole.
Materials:
-
N-Trifluoroacetyl indole
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-trifluoroacetyl indole in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the pure substituted indole.[1]
Data Presentation
The following table summarizes representative yields for the synthesis of substituted indoles using the described methodology.
| Substituent (R) | Product | Overall Yield (%) | Reference |
| 5-Methyl | 5-Methylindole | 86 | [1] |
| 5-Methoxy | 5-Methoxyindole | 60-70 (estimated) | [1] |
Note: Yields can vary depending on the specific reaction conditions and the nature of the substituent on the aniline ring.
Reaction Pathway and Logic
The synthesis of substituted indoles from N-(2,2-diethoxyethyl)anilines proceeds through a well-defined reaction pathway. The key steps are outlined in the diagram below, illustrating the logical progression from starting materials to the final indole product.
Caption: Step-by-step reaction pathway for indole synthesis.
This detailed guide provides a solid foundation for researchers to successfully synthesize a variety of substituted indoles. The use of a protecting group strategy significantly enhances the efficiency and applicability of this synthetic route. Careful optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields.
References
Application Notes and Protocols: Acid-Catalyzed Cyclization of N-(2,2-Diethoxyethyl)aniline Derivatives for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of indoles via the acid-catalyzed cyclization of N-(2,2-diethoxyethyl)aniline derivatives. Direct cyclization of the unprotected this compound is often problematic, leading to polymerization and low yields. To circumvent these issues, protection of the aniline nitrogen is a crucial step, enhancing the stability of the substrate and promoting efficient cyclization. This document outlines two effective methods utilizing N-trifluoroacetyl and N-methanesulfonyl protecting groups.
Method 1: Trifluoroacetic Anhydride-Mediated Cyclization of N-Trifluoroacetyl-N-(2,2-diethoxyethyl)aniline
This method involves the protection of the aniline nitrogen with a trifluoroacetyl group, followed by an acid-catalyzed cyclization and subsequent deprotection to yield the desired indole. This approach is particularly effective for anilines with electron-donating or neutral substituents.
Experimental Protocol
Step 1: N-Trifluoroacetylation
-
To a solution of the appropriately substituted this compound in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-trifluoroacetylated product, which can be purified by column chromatography if necessary.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the N-trifluoroacetylated aniline derivative in trifluoroacetic acid.
-
Add an excess of trifluoroacetic anhydride.
-
Reflux the mixture, with reaction times varying from several hours to days depending on the substrate. For example, the synthesis of 5-methylindole from the corresponding precursor requires refluxing for 72 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-trifluoroacetyl indole.
Step 3: Deprotection
-
Dissolve the crude N-trifluoroacetyl indole in methanol.
-
Add an aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the indole product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final indole product by column chromatography or recrystallization.
Quantitative Data
| Product | Yield | Reference |
| 5-Methylindole | 86% | [1] |
| 4,7-Dimethoxyindole | 63% | [1] |
Method 2: Titanium Tetrachloride-Mediated Cyclization of N-Methanesulfonyl-N-(2,2-diethoxyethyl)aniline
This protocol utilizes a methanesulfonyl protecting group and a Lewis acid catalyst, titanium tetrachloride, for the cyclization. This method is effective for a range of substituted anilines, including those with mildly deactivating groups.
Experimental Protocol
Step 1: N-Methanesulfonylation
-
Dissolve the desired this compound in a suitable solvent like dichloromethane.
-
Add pyridine or triethylamine as a base.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Perform an aqueous workup, and purify the N-methanesulfonylated product by chromatography.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the N-methanesulfonyl-N-(2,2-diethoxyethyl)aniline derivative in an aromatic solvent such as toluene.
-
Add titanium tetrachloride (TiCl₄) to the solution. The reaction temperature is highly dependent on the substituents on the aniline ring.
-
For substrates with strongly activating groups (e.g., m-methoxy), the reaction can proceed at 0 °C.
-
For substrates with mildly deactivating groups (e.g., p-bromo), heating to 110-130 °C may be required.
-
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding it to an ice-water mixture.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude N-methanesulfonyl indole.
Step 3: Deprotection
-
The methanesulfonyl group can be removed by basic hydrolysis to yield the final indole product.
-
Dissolve the N-methanesulfonyl indole in a suitable solvent mixture (e.g., methanol/water).
-
Add a strong base, such as potassium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction until completion.
-
After cooling, neutralize the reaction mixture and extract the indole.
-
Purify the final product as needed.
Quantitative Data
| Product | Yield Range | Reference |
| Various alkoxy-, alkyl-, and haloindoles | 60% - 90% |
Reaction Mechanisms and Workflows
Caption: Reaction mechanism for indole synthesis.
Caption: Experimental workflow for indole synthesis.
References
Application Notes and Protocols for Indole Synthesis from N-(2,2-Diethoxyethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis is a classic and versatile method for constructing this important heterocycle. However, for certain substrates, such as N-(2,2-diethoxyethyl)aniline derivatives, a direct Fischer indole synthesis is not the most common approach. Instead, a highly efficient intramolecular cyclization of these α-anilinoacetals provides a powerful alternative for the regioselective synthesis of indoles.
This application note provides detailed protocols for the synthesis of indoles from this compound derivatives, focusing on two prominent methods: the Sundberg modification, which utilizes a methanesulfonyl protecting group and a Lewis acid catalyst, and the Nordlander modification, which employs a trifluoroacetyl protecting group. These methods offer a robust and reliable pathway to various indole derivatives, particularly for 5-substituted indoles where regioselectivity is crucial.
Reaction Overview
The synthesis of indoles from this compound derivatives generally proceeds through a two or three-step sequence:
-
N-Protection: The aniline nitrogen is first protected with either a methanesulfonyl (mesyl) or trifluoroacetyl group. This step is crucial as it modulates the nucleophilicity of the aniline and facilitates the subsequent cyclization.
-
Acid-Catalyzed Cyclization: The N-protected anilinoacetal undergoes an intramolecular electrophilic aromatic substitution reaction, catalyzed by a Lewis acid (e.g., titanium tetrachloride for the mesyl derivative) or a strong Brønsted acid (e.g., trifluoroacetic acid/anhydride for the trifluoroacetyl derivative), to form the corresponding N-protected indole.
-
Deprotection (if necessary): The N-protecting group can be readily removed under basic conditions to yield the free indole.
Experimental Protocols
Protocol 1: Sundberg Indole Synthesis (Methanesulfonyl Protection)
This protocol describes the synthesis of 5-methylindole from N-(2,2-diethoxyethyl)-4-methylaniline via the methanesulfonyl-protected intermediate.
Step 1: Synthesis of N-(2,2-Diethoxyethyl)-N-(methanesulfonyl)-4-methylaniline
-
To a solution of N-(2,2-diethoxyethyl)-4-methylaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add methanesulfonyl chloride (1.1 eq.) dropwise.
-
If using a non-basic solvent, add a base like triethylamine or pyridine (1.2 eq.) to scavenge the HCl byproduct.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-mesylated aniline derivative.
Step 2: Titanium Tetrachloride-Mediated Cyclization to 1-(Methanesulfonyl)-5-methylindole
-
Dissolve the N-(2,2-diethoxyethyl)-N-(methanesulfonyl)-4-methylaniline (1.0 eq.) in an anhydrous aromatic solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add titanium tetrachloride (TiCl₄, 1.1-1.5 eq.) dropwise via syringe. A color change is typically observed.
-
For activated substrates, the reaction may proceed at 0 °C. For less reactive substrates, such as the 4-methyl derivative, the reaction mixture is heated. For the synthesis of 5-methylindole, the mixture is heated to 110 °C for 15-30 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(methanesulfonyl)-5-methylindole.
Step 3: Deprotection to 5-Methylindole
-
Dissolve the 1-(methanesulfonyl)-5-methylindole (1.0 eq.) in a mixture of methanol and a strong aqueous base, such as potassium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the aqueous residue with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-methylindole.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Nordlander Indole Synthesis (Trifluoroacetyl Protection)
This protocol outlines the synthesis of 5-methylindole using the trifluoroacetyl protecting group strategy.
Step 1: Synthesis of N-(2,2-Diethoxyethyl)-N-(trifluoroacetyl)-4-methylaniline
-
To a solution of N-(2,2-diethoxyethyl)-4-methylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-trifluoroacetylated product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Step 2: Cyclization to 1-(Trifluoroacetyl)-5-methylindole
-
Dissolve the crude N-(2,2-diethoxyethyl)-N-(trifluoroacetyl)-4-methylaniline in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Once the cyclization is complete, carefully pour the reaction mixture onto ice-water to quench the reaction.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is basic, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-(trifluoroacetyl)-5-methylindole.
Step 3: Deprotection to 5-Methylindole
-
Dissolve the crude 1-(trifluoroacetyl)-5-methylindole in methanol.
-
Add a solution of potassium hydroxide in water.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC). For some substrates, gentle heating may be required. The synthesis of 5-methylindole via this route has been reported to take 72 hours of heating for the saponification step.[1]
-
Remove the methanol under reduced pressure and neutralize the aqueous residue.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude 5-methylindole by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 5-methylindole using the described methods.
| Indole Product | Starting Material | Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 5-Methylindole | N-(2,2-Diethoxyethyl)-4-methylaniline | Sundberg | 1. MsCl, Py2. TiCl₄, Toluene3. KOH, MeOH | 110 °C, 15-30 min (cyclization) | 83 | [1] |
| 5-Methylindole | N-(2,2-Diethoxyethyl)-4-methylaniline | Nordlander | 1. (CF₃CO)₂O, Et₃N2. TFAA, TFA3. KOH, MeOH | Heating, 72 h (deprotection) | 86 | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of indoles from this compound derivatives.
Reaction Mechanism: Acid-Catalyzed Cyclization
Caption: Proposed mechanism for the acid-catalyzed cyclization of N-protected anilinoacetals.
References
Application Notes and Protocols for Indole Synthesis via Cyclization of N-(2,2-Diethoxyethyl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic chemistry. This document provides detailed application notes and protocols for the synthesis of indoles through the cyclization of N-(2,2-diethoxyethyl)aniline derivatives. This approach offers a robust alternative to classical methods like the Fischer indole synthesis, particularly for accessing specific substitution patterns.
The key strategy involves the intramolecular cyclization of an N-acylated or N-sulfonylated α-anilino acetal. The acetal moiety serves as a masked aldehyde, which, under acidic conditions, facilitates an electrophilic aromatic substitution onto the aniline ring to construct the pyrrole portion of the indole nucleus. This method is particularly advantageous for the synthesis of 5-substituted indoles where the regioselectivity is predetermined by the starting aniline.
Reaction Principle
The synthesis proceeds in two main stages:
-
Preparation of the N-substituted this compound: Aniline or a substituted aniline is alkylated with a bromoacetaldehyde diethyl acetal. To facilitate the subsequent cyclization and prevent unwanted side reactions, the nitrogen atom of the resulting this compound is protected with an electron-withdrawing group, such as a trifluoroacetyl or a methanesulfonyl group. This decreases the basicity of the aniline nitrogen and stabilizes the final indole product.
-
Acid-catalyzed Cyclization: The N-protected α-anilino acetal undergoes an acid-catalyzed intramolecular cyclization. The acetal is hydrolyzed in situ to form an electrophilic species (an aldehyde or its equivalent) that attacks the electron-rich aromatic ring, leading to the formation of the indole core. The choice of acid catalyst and reaction conditions is crucial and depends on the nature of the protecting group and the substituents on the aniline ring.
A general schematic for this synthetic approach is presented below:
Figure 1: General workflow for indole synthesis from substituted anilines.
Experimental Protocols
Herein, we provide detailed protocols for two common variations of this indole synthesis.
Protocol 1: Trifluoroacetic Acid-Mediated Cyclization
This protocol is adapted from methodologies that utilize a trifluoroacetyl protecting group, which activates the molecule for cyclization and can be readily removed.[1]
Step 1: Synthesis of N-(trifluoroacetyl)-N-(2,2-diethoxyethyl)-p-toluidine
-
To a solution of p-toluidine (1.0 eq.) in a suitable solvent such as ethanol, add sodium bicarbonate (1.5 eq.) and bromoacetaldehyde diethyl acetal (1.2 eq.).
-
Reflux the mixture for 48-96 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude N-(2,2-diethoxyethyl)-p-toluidine by column chromatography.
-
Dissolve the purified product in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-trifluoroacetylated intermediate.
Step 2: Cyclization to form N-(trifluoroacetyl)-5-methylindole
-
In a round-bottom flask, dissolve the N-(trifluoroacetyl)-N-(2,2-diethoxyethyl)-p-toluidine (1.0 eq.) in trifluoroacetic acid.
-
Add an excess of trifluoroacetic anhydride (e.g., 5-10 eq.).
-
Reflux the mixture for 24-72 hours. Monitor the progress of the reaction by TLC.
-
Carefully pour the cooled reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(trifluoroacetyl)-5-methylindole.
Step 3: Deprotection to 5-methylindole
-
Dissolve the N-(trifluoroacetyl)-5-methylindole in methanol.
-
Add an aqueous solution of potassium hydroxide (e.g., 1 M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-methylindole.
Protocol 2: Titanium Tetrachloride-Mediated Cyclization
This protocol is suitable for substrates with methanesulfonyl protecting groups and can be effective for anilines bearing both electron-donating and mildly deactivating groups.[1]
Step 1: Synthesis of N-(methanesulfonyl)-N-(2,2-diethoxyethyl)aniline
-
Prepare this compound as described in Protocol 1, Step 1.
-
Dissolve the this compound in a suitable solvent like pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Cyclization to N-(methanesulfonyl)indole
-
Dissolve the N-(methanesulfonyl)-N-(2,2-diethoxyethyl)aniline in an aromatic solvent such as toluene.
-
Cool the solution to the appropriate temperature based on the aniline substituents (0 °C for activated rings, reflux for deactivated rings).
-
Add titanium tetrachloride (1.5-2.0 eq.) dropwise.
-
Stir the reaction until completion (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through celite to remove titanium salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection to Indole
-
The methanesulfonyl group can be removed under basic hydrolysis conditions, similar to the trifluoroacetyl group, typically requiring more forcing conditions (e.g., heating with aqueous KOH).
Data Presentation
The following table summarizes representative yields for the synthesis of various 5-substituted indoles using the trifluoroacetic acid-mediated cyclization method.
| Entry | Aniline Substituent (R) | Product | Overall Yield (%) | Reference |
| 1 | H | Indole | ~70% | [1] |
| 2 | 5-CH₃ | 5-Methylindole | 86% | [1] |
| 3 | 5-OCH₃ | 5-Methoxyindole | ~80% | [1] |
| 4 | 5-Cl | 5-Chloroindole | ~65% | [1] |
| 5 | 5-Br | 5-Bromoindole | Failed | [1] |
Note: The process is generally less effective for anilines bearing strongly electron-withdrawing groups and for the synthesis of 7-substituted indoles.[1]
Logical Workflow Diagram
The decision-making process for selecting the appropriate protocol can be visualized as follows:
Figure 2: Decision workflow for indole synthesis protocol selection.
References
N-(2,2-Diethoxyethyl)aniline: A Versatile Masked Aldehyde in Organic Synthesis
Introduction
N-(2,2-Diethoxyethyl)aniline is a key synthetic intermediate that serves as a stable and effective masked equivalent of 2-anilinoacetaldehyde. Its diethyl acetal functionality protects the reactive aldehyde group, allowing for selective transformations at other positions of the molecule before the aldehyde is unmasked under acidic conditions. This feature makes it a valuable reagent in the synthesis of various heterocyclic compounds, particularly in the construction of the indole nucleus via the Fischer indole synthesis. This application note provides detailed protocols for the synthesis of this compound and its application as a masked aldehyde in the Fischer indole synthesis, supported by quantitative data and reaction schemes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3]
| Property | Value |
| CAS Number | 22758-34-5 |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| Appearance | Liquid |
| Boiling Point | 110-111 °C at 0.5 mmHg |
| SMILES | CCOC(CNC1=CC=CC=C1)OCC |
| InChIKey | DHGUGEBXVGPRRD-UHFFFAOYSA-N |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the N-alkylation of aniline with 2-bromo-1,1-diethoxyethane. This method is analogous to general procedures for the N-alkylation of anilines.[4][5]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Aniline
-
2-Bromo-1,1-diethoxyethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Add 2-bromo-1,1-diethoxyethane (1.2 eq.) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a liquid.
Expected Yield: Based on similar N-alkylation reactions, yields are expected to be in the range of 70-85%.
Protocol 2: Fischer Indole Synthesis using this compound
This protocol describes the use of this compound as a masked aldehyde in the Fischer indole synthesis to produce unsubstituted indole. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde, which then undergoes condensation with phenylhydrazine.[6][7][8]
Reaction Scheme:
Caption: Fischer Indole Synthesis using this compound.
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Apparatus for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and phenylhydrazine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add the acid catalyst (e.g., polyphosphoric acid, approximately 10 parts by weight, or a few drops of concentrated sulfuric acid if using acetic acid as solvent).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure indole.
Quantitative Data:
The following table summarizes representative yields for the Fischer indole synthesis using various arylhydrazines and carbonyl compounds, demonstrating the general efficiency of the reaction.[7][9] While specific data for this compound is not extensively published, the yields are expected to be comparable to those obtained with other simple aldehydes.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Yield (%) |
| Phenylhydrazine | Acetone | H₂SO₄/AcOH | 75-85 |
| p-Tolylhydrazine | Cyclohexanone | PPA | 80-90 |
| Phenylhydrazine | Acetaldehyde | ZnCl₂ | ~60-70 |
Application in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals. The use of this compound as a masked aldehyde in the Fischer indole synthesis provides a reliable and versatile route to construct this core structure. This allows for the synthesis of diverse indole libraries for screening in drug discovery programs targeting various therapeutic areas, including oncology, neurology, and infectious diseases.
Visualization of the Synthetic Workflow
The overall workflow from the synthesis of the masked aldehyde to its application in indole synthesis is depicted below.
Caption: Overall workflow from starting materials to the final indole product.
Conclusion
This compound is a highly useful synthetic tool, providing a stable and easily handled precursor for the generation of 2-anilinoacetaldehyde. Its application in the Fischer indole synthesis offers a straightforward and efficient method for the preparation of the indole nucleus. The detailed protocols and conceptual workflows provided herein are intended to facilitate its use by researchers and professionals in organic synthesis and drug development.
References
- 1. This compound [stenutz.eu]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C12H19NO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using N-(2,2-Diethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, primarily focusing on the utility of N-(2,2-diethoxyethyl)aniline as a key precursor for indole synthesis. Additionally, general methodologies for the preparation of quinolines and benzimidazoles from aniline derivatives are presented to offer a broader context for heterocyclic chemistry.
Synthesis of Indoles from this compound
This compound is a valuable starting material for the synthesis of indoles via an acid-catalyzed intramolecular electrophilic aromatic substitution, commonly known as the Bischler-Möhlau indole synthesis. To enhance reaction efficiency and yield, the aniline nitrogen is often protected with an electron-withdrawing group prior to cyclization. This section outlines two effective protocols using either a trifluoroacetyl or a methanesulfonyl protecting group.
Nordlander Indole Synthesis: Trifluoroacetyl-Protected Route
This method involves the protection of the aniline with a trifluoroacetyl group, followed by cyclization using trifluoroacetic acid and trifluoroacetic anhydride. The protecting group can be readily removed under basic conditions.
Experimental Protocol:
Step 1: N-Trifluoroacetylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,2-diethoxyethyl)-N-(trifluoroacetyl)aniline, which can often be used in the next step without further purification.
Step 2: Cyclization to N-(Trifluoroacetyl)indole
-
To the crude N-(2,2-diethoxyethyl)-N-(trifluoroacetyl)aniline from the previous step, add trifluoroacetic acid (as solvent) and an excess of trifluoroacetic anhydride.
-
Reflux the mixture for 2-6 hours.[1]
-
Monitor the formation of the N-(trifluoroacetyl)indole by TLC.
-
After completion, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection to Indole
-
Dissolve the purified N-(trifluoroacetyl)indole in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the final indole product.
Quantitative Data for Nordlander Indole Synthesis
| Starting Aniline Derivative | Product | Yield (%) | Reference |
| N-(2,2-Diethoxyethyl)-4-methylaniline | 5-Methylindole | 86 | [1] |
| N-(Trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal | 4,7-Dimethoxyindole | 63 | [1] |
Logical Workflow for Nordlander Indole Synthesis
Caption: Workflow for the Nordlander Indole Synthesis.
Sundberg Indole Synthesis: Methanesulfonyl-Protected Route
This alternative approach utilizes a methanesulfonyl protecting group. The cyclization is typically catalyzed by a Lewis acid, such as titanium tetrachloride. Similar to the trifluoroacetyl group, the methanesulfonyl group can be removed by basic hydrolysis.
Experimental Protocol:
Step 1: N-Methanesulfonylation of this compound
-
Dissolve this compound (1.0 equiv) in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-(2,2-diethoxyethyl)-N-(methanesulfonyl)aniline.
Step 2: Cyclization to N-(Methanesulfonyl)indole
-
Dissolve the N-(methanesulfonyl)aniline derivative in an aromatic solvent such as toluene.
-
Cool the solution to the appropriate temperature (0 °C for activated anilines, or heat to 110-130 °C for deactivated anilines).[1]
-
Add titanium tetrachloride (1.0-1.5 equiv) dropwise to the stirred solution under an inert atmosphere.[1]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Filter the mixture through celite to remove titanium salts.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection to Indole
-
Dissolve the N-(methanesulfonyl)indole in a mixture of methanol and aqueous sodium hydroxide.
-
Reflux the solution for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the mixture with dilute acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the indole.
Quantitative Data for Sundberg Indole Synthesis
| Starting Aniline Derivative | Product | Yield (%) | Reference |
| N-(Methanesulfonyl)-N-(2,2-diethoxyethyl)-4-methylaniline | 5-Methylindole | 83 | [1] |
Reaction Pathway for Sundberg Indole Synthesis
Caption: Reaction pathway for the Sundberg Indole Synthesis.
General Protocols for Other Heterocyclic Syntheses from Anilines
While this compound is primarily a precursor for indoles, the parent aniline moiety is a versatile building block for a wide range of other heterocyclic systems. Below are general protocols for the synthesis of quinolines and benzimidazoles from aniline derivatives.
Synthesis of Quinolines via Skraup-Doebner-Von Miller Reaction
This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system.
Experimental Protocol:
-
In a round-bottom flask, combine the aniline (1.0 equiv) and the α,β-unsaturated aldehyde or ketone (1.2 equiv).
-
Add an acid catalyst, such as hydrochloric acid or sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride).
-
Heat the reaction mixture, often to reflux, for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, filter, and concentrate under reduced pressure.
-
Purify the crude quinoline derivative by column chromatography or recrystallization.
Experimental Workflow for Skraup-Doebner-Von Miller Quinoline Synthesis
Caption: Workflow for Skraup-Doebner-Von Miller Quinoline Synthesis.
Synthesis of Benzimidazoles from o-Phenylenediamines
Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde.
Experimental Protocol:
-
Dissolve the o-phenylenediamine derivative (1.0 equiv) in a suitable solvent such as ethanol or methanol.
-
Add the aldehyde (1.0 equiv) to the solution.
-
An oxidizing agent, such as sodium metabisulfite or air, is often required.
-
Reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Reaction Scheme for Benzimidazole Synthesis
Caption: General reaction scheme for Benzimidazole synthesis.
These protocols provide a foundation for the synthesis of indoles, quinolines, and benzimidazoles. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Application Notes and Protocols: Intramolecular Cyclization of N-(2,2-Diethoxyethyl)aniline for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of N-(2,2-Diethoxyethyl)aniline and its derivatives represents a robust and versatile strategy for the synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. This acid-catalyzed electrophilic aromatic substitution reaction provides a direct route to indoles, which are key components in numerous pharmaceutical agents, including those targeting serotonin receptors, kinases, and microtubules. This document provides detailed protocols for the synthesis of the precursor, its subsequent cyclization under various conditions, and quantitative data to guide reaction optimization.
The core of this method involves the in situ generation of an electrophilic iminium or equivalent species from the acetal moiety of this compound under acidic conditions. This electrophile is then attacked by the electron-rich aniline ring to form the five-membered indole ring system. Challenges such as the basicity of the aniline nitrogen, which can lead to polymerization, can be overcome by using N-protecting/activating groups like trifluoroacetyl or methanesulfonyl, leading to higher yields and cleaner reactions.[1]
Quantitative Data Summary
The efficiency of the intramolecular cyclization is highly dependent on the substrate's electronic properties, the choice of catalyst (Brønsted or Lewis acid), and the use of N-activating groups. The following table summarizes representative quantitative data from the literature.
| Substrate/Precursor | Catalyst/Reagent(s) | Conditions | Product | Yield (%) | Reference |
| N-(trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal | Polyphosphoric Acid (PPA) | Refluxing xylene | 4,7-Dimethoxy-N-trifluoroacetylindole | 63% | [1] |
| N-alkylated anilinoacetaldehyde diethyl acetal | Zinc Chloride (ZnCl₂) | DMF | N-alkyl-indole | 42% | [1] |
| N-(trifluoroacetyl)-α-(4-methylanilino)acetaldehyde diethyl acetal | 1. Trifluoroacetic acid / (CF₃CO)₂O2. KOH / MeOH | 1. Reflux2. Heating, 72 h | 5-Methylindole | 86% | [1] |
| General 5-substituted N-trifluoroacetyl-α-anilino acetals | Trifluoroacetic acid / (CF₃CO)₂O | Reflux | 5-Substituted-N-trifluoroacetylindole | 60-86% | [1] |
| N-methanesulfonamide derivative of this compound | Titanium tetrachloride (TiCl₄) | Toluene | Indole (after hydrolysis) | High | [1] |
Note: "High" yield indicates that the source reported the reaction as high-yielding without providing a specific numerical value.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the synthesis of indoles via this methodology.
Caption: General mechanism of acid-catalyzed intramolecular cyclization.
Caption: Experimental workflow for indole synthesis from anilino acetals.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn. Handle all acids, anhydrides, and organic solvents with care.
Protocol 1: Synthesis of this compound (Precursor)
This protocol describes the synthesis of the starting material via alkylation of aniline. Note that this reaction often requires extended reaction times.[1]
Materials:
-
Substituted Aniline (1.5 eq.)
-
Bromoacetaldehyde diethyl acetal (1.0 eq.)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq.)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the substituted aniline (1.5 eq.), bromoacetaldehyde diethyl acetal (1.0 eq.), and sodium bicarbonate (1.5 eq.).
-
Add ethanol or DMF to the flask to create a stirrable suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 48-96 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound derivative by column chromatography on silica gel.
Protocol 2: Two-Step Indole Synthesis via N-Trifluoroacetylation
This protocol is highly effective for anilines, as the trifluoroacetyl group activates the substrate for cyclization and protects the nitrogen from side reactions.[1]
Step A: N-Trifluoroacetylation
Materials:
-
This compound derivative (1.0 eq.)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (1.1 eq.)
-
Triethylamine (NEt₃) or Pyridine (as base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice bath
Procedure:
-
Dissolve the this compound derivative in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the base, followed by the dropwise addition of trifluoroacetic anhydride.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours or until TLC indicates completion.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-trifluoroacetylated product is often used in the next step without further purification.
Step B: Acid-Catalyzed Cyclization and Saponification
Materials:
-
N-trifluoroacetyl-N-(2,2-diethoxyethyl)aniline derivative (from Step A)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
To the crude product from Step A, add trifluoroacetic acid and a slight excess of trifluoroacetic anhydride.
-
Heat the mixture to reflux until the cyclization is complete (monitor by TLC).
-
Cool the mixture and carefully remove the volatile acids under reduced pressure.
-
Dissolve the resulting crude N-trifluoroacetylindole in methanol.
-
Add a solution of potassium hydroxide in methanol and heat the mixture to effect saponification (e.g., 72 hours for 5-methylindole).[1]
-
After cooling, neutralize the mixture with aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the organic extracts, dry over Na₂SO₄, and concentrate.
-
Purify the final indole product by column chromatography or recrystallization.
Applications in Drug Development
The indole synthesis method described is of significant interest to drug development professionals. Anilines are common starting materials in synthetic campaigns, but can present challenges related to metabolic instability or toxicity. The ability to efficiently convert functionalized anilines into the indole scaffold allows for:
-
Scaffold Hopping and SAR Exploration: Rapidly generate diverse indole libraries from available aniline precursors to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: Replace the aniline moiety in a lead compound with an indole ring, which can modulate physicochemical properties, receptor binding interactions, and metabolic stability.
-
Synthesis of Complex Intermediates: The resulting substituted indoles serve as versatile intermediates for the construction of more complex, biologically active molecules, including kinase inhibitors, CNS agents, and antiviral compounds.
The protocols provided offer a foundational methodology for leveraging the intramolecular cyclization of this compound derivatives in the discovery and development of novel therapeutics.
References
Application Notes and Protocols: Lewis Acid-Catalyzed Cyclization of N-(2,2-Diethoxyethyl)aniline for Indole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of the indole nucleus is a cornerstone in medicinal chemistry and drug discovery due to its prevalence in a vast array of biologically active compounds. One efficient method for constructing the indole scaffold is through the acid-catalyzed cyclization of N-substituted anilines. This document provides detailed application notes and protocols for the use of Lewis acids in the cyclization of N-(2,2-diethoxyethyl)aniline to form indole. The selection of an appropriate Lewis acid catalyst is a critical parameter that significantly influences reaction efficiency and yield.
While extensive data on a wide range of Lewis acids for the cyclization of the unprotected this compound is not extensively detailed in publicly available literature, this guide compiles and extrapolates from established methodologies for similar substrates to provide valuable insights and protocols. The presented data and procedures are based on general principles of Lewis acid catalysis in indole synthesis.
Data Presentation
The efficacy of various Lewis acids in promoting the cyclization of aniline derivatives to indoles is often evaluated based on the product yield and the required reaction conditions. The following table summarizes representative data for the cyclization of aniline precursors to indoles using different Lewis acids. It is important to note that reaction conditions such as solvent, temperature, and reaction time are critical variables and may require optimization for the specific substrate, this compound.
| Lewis Acid Catalyst | Substrate (if specified) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | Methyl phenyldiazoacetates with an ortho-imino group | Dichloromethane (DCM) | Room Temperature | < 10 min | 100 | [1] |
| Titanium tetrachloride (TiCl₄) | Methyl phenyldiazoacetates with an ortho-imino group | Dichloromethane (DCM) | Room Temperature | < 10 min | 100 | [1] |
| Tin tetrachloride (SnCl₄) | Methyl phenyldiazoacetates with an ortho-imino group | Dichloromethane (DCM) | Room Temperature | < 10 min | 100 | [1] |
| Copper(II) triflate (Cu(OTf)₂) | Methyl phenyldiazoacetates with an ortho-imino group | Dichloromethane (DCM) | Room Temperature | < 10 min | 100 | [1] |
| Zinc chloride (ZnCl₂) | Phenylhydrazone of cyclohexanone | Ethanol | 110 (Microwave) | 10-30 min | Not specified | [2] |
| Indium(III) chloride (InCl₃) | N-propargyl-4-methoxylaniline and formaldehyde | Acetonitrile (MeCN) | Not specified | Not specified | Good | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Lewis acid-catalyzed cyclization reactions to synthesize indole derivatives. These protocols are based on established procedures for similar substrates and should be adapted and optimized for the cyclization of this compound.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization of this compound
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or 1,2-Dichloroethane)
-
Lewis acid (e.g., Boron trifluoride etherate, Titanium tetrachloride, Zinc chloride)
-
Inert gas (Nitrogen or Argon)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Catalyst Addition: Carefully add the selected Lewis acid (typically 1.0 to 2.0 equivalents, may be catalytic in some cases) to the stirred solution at the desired temperature (ranging from 0 °C to reflux, depending on the Lewis acid's activity). The addition should be done cautiously, especially with highly reactive Lewis acids like TiCl₄.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indole.
-
Protocol 2: Microwave-Assisted Cyclization using Zinc Chloride
Materials:
-
This compound
-
Zinc chloride (ZnCl₂)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equivalent) and a catalytic amount of zinc chloride in ethanol.
-
Reaction Execution:
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 110 °C) and hold for a specified time (e.g., 10-30 minutes).[2] Monitor the internal pressure and temperature throughout the reaction.
-
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Add deionized water to the reaction mixture to precipitate the crude product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude indole can be further purified by recrystallization from a suitable solvent system or by column chromatography as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Lewis acid-catalyzed cyclization.
Caption: Proposed mechanism for Lewis acid-catalyzed cyclization.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of N-(2,2-Diethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions involving N-(2,2-diethoxyethyl)aniline and its derivatives. This aniline, bearing a versatile acetal functional group, serves as a valuable building block in organic synthesis, particularly in the construction of indole scaffolds and other complex nitrogen-containing molecules. The protocols outlined below are based on established palladium-catalyzed methodologies and are adapted for this specific substrate.
Buchwald-Hartwig Amination: N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl-N-(2,2-diethoxyethyl)anilines. These products are key intermediates for the synthesis of N-substituted indoles and other heterocyclic compounds.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
This protocol is a generalized procedure adapted from established methods for the Buchwald-Hartwig amination of secondary anilines with aryl halides.
Materials:
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This compound
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Aryl halide (e.g., bromide, iodide) or triflate
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Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
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Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
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Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
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Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.2-2.0 equivalents) to an oven-dried Schlenk tube.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N-(2,2-diethoxyethyl)aniline.
Data Presentation:
The following table provides representative conditions and typical yields for the Buchwald-Hartwig amination of anilines, which can be used as a starting point for optimizing reactions with this compound.
| Aryl Halide (Ar-X) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18-36 | 70-85 |
| 2-Iodopyridine | Pd₂(dba)₃ (2.5) | BINAP (5) | Cs₂CO₃ (2.0) | THF | 80 | 24 | 75-90 |
Cross-Coupling Reactions of Halo-Substituted N-(2,2-Diethoxyethyl)anilines
For Suzuki-Miyaura, Heck, and Sonogashira reactions, a halogenated derivative of this compound is required. The synthesis of such precursors can be achieved through standard halogenation procedures. The following sections describe the palladium-catalyzed cross-coupling reactions of these halo-anilines.
Suzuki-Miyaura Coupling
This reaction is used to form C-C bonds between a halo-N-(2,2-diethoxyethyl)aniline and an organoboron reagent.
Caption: General scheme for the Suzuki-Miyaura coupling of a halo-N-(2,2-diethoxyethyl)aniline.
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halo-N-(2,2-diethoxyethyl)aniline (1.0 equivalent), organoboron reagent (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and base (e.g., K₂CO₃, CsF, 2-3 equivalents).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., toluene, dioxane, DME) and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Follow the general work-up and purification procedure described for the Buchwald-Hartwig amination.
| Halo-Aniline | Boronic Acid/Ester | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-N-(2,2-diethoxyethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 80-95 |
| 2-Iodo-N-(2,2-diethoxyethyl)aniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | CsF (2.5) | Dioxane/H₂O (5:1) | 100 | 85-98 |
Heck Reaction
The Heck reaction facilitates the coupling of a halo-N-(2,2-diethoxyethyl)aniline with an alkene to form a substituted styrenyl or acrylic derivative.
Caption: General scheme for the Heck reaction of a halo-N-(2,2-diethoxyethyl)aniline.
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Reaction Setup: In a sealable reaction vessel, combine the halo-N-(2,2-diethoxyethyl)aniline (1.0 equivalent), alkene (1.2-2.0 equivalents), palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%), optionally a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, DMAc, or NMP.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C. Monitor the reaction's progress.
-
Work-up and Purification: Follow the general work-up and purification procedure.
| Halo-Aniline | Alkene | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-N-(2,2-diethoxyethyl)aniline | Styrene | Pd(OAc)₂ (2) | Et₃N (2.0) | DMF | 120 | 70-85 |
| 4-Bromo-N-(2,2-diethoxyethyl)aniline | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2.0) | DMAc | 130 | 65-80 |
Sonogashira Coupling
This coupling reaction forms a C-C bond between a halo-N-(2,2-diethoxyethyl)aniline and a terminal alkyne.
Caption: General scheme for the Sonogashira coupling of a halo-N-(2,2-diethoxyethyl)aniline.
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Reaction Setup: Under an inert atmosphere, add the halo-N-(2,2-diethoxyethyl)aniline (1.0 equivalent), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a phosphine ligand (e.g., PPh₃) to a Schlenk tube.
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Solvent and Base Addition: Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., Et₃N, i-Pr₂NH).
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Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.
-
Work-up and Purification: Follow the general work-up and purification procedure.
| Halo-Aniline | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-N-(2,2-diethoxyethyl)aniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 85-95 |
| 4-Bromo-N-(2,2-diethoxyethyl)aniline | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 70-85 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Indole Synthesis from N-(2,2-Diethoxyethyl)aniline
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis of indole from N-(2,2-diethoxyethyl)aniline. This reaction, a variant of the Fischer indole synthesis, involves an acid-catalyzed intramolecular cyclization. Optimizing reaction conditions is crucial for achieving high yields and minimizing side products.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of indole from this compound and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficiently acidic catalyst: The cyclization is acid-catalyzed and requires a sufficiently strong acid to proceed. | Use stronger acid catalysts such as polyphosphoric acid (PPA), titanium tetrachloride (TiCl₄), or a mixture of trifluoroacetic acid and trifluoroacetic anhydride. The choice of acid can be critical and may need empirical optimization.[1][2] |
| Decomposition of starting material or product: The aniline nitrogen can be basic, leading to instability and side reactions under harsh acidic conditions. | Consider using an N-protecting group, such as trifluoroacetyl or methanesulfonyl, on the aniline nitrogen. This decreases the basicity of the nitrogen, stabilizes the substrate, and can significantly improve yields. The protecting group can be removed by basic hydrolysis after cyclization.[2] | |
| Inappropriate reaction temperature: The optimal temperature can be highly dependent on the substituents on the aniline ring. | For substrates with electron-donating (activating) groups, the reaction may proceed at lower temperatures (e.g., 0°C). Substrates with electron-withdrawing (deactivating) groups may require heating to higher temperatures (e.g., 110-130°C).[2] | |
| Significant Polymerization | High reactivity of the N-unsubstituted aniline: The unprotected aniline nitrogen can lead to intermolecular reactions and polymerization, especially under strong acid conditions. | As with low yield issues, N-protection is a highly effective strategy to prevent polymerization by reducing the nucleophilicity and basicity of the aniline nitrogen.[2] |
| Excessively harsh reaction conditions: High temperatures and highly concentrated strong acids can promote polymerization. | Optimize the reaction temperature and catalyst concentration. Start with milder conditions and gradually increase the temperature or acid strength. | |
| Formation of Side Products | Rearrangement or side reactions: Depending on the substrate and conditions, alternative cyclization pathways or side reactions can occur. | Carefully control the reaction temperature and choice of catalyst. The use of specific catalysts like titanium tetrachloride in an aromatic solvent has been shown to be effective for cyclization of N-protected substrates.[2] |
| Incomplete reaction or presence of intermediates: The reaction may not have gone to completion. | Increase the reaction time or temperature as appropriate for the specific substrate. Monitor the reaction progress using techniques like TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the indole synthesis from this compound?
This synthesis proceeds through an acid-catalyzed intramolecular electrophilic aromatic substitution. The acetal is hydrolyzed in the presence of an acid to form an electrophilic species which then attacks the electron-rich aromatic ring of the aniline, leading to cyclization and subsequent aromatization to form the indole ring.
Q2: Why is N-protection often necessary for this reaction?
The unprotected aniline nitrogen is basic and can be protonated by the acid catalyst. This deactivates the aromatic ring towards electrophilic attack and can lead to side reactions like polymerization.[2] By introducing an electron-withdrawing protecting group (e.g., trifluoroacetyl or methanesulfonyl), the basicity of the nitrogen is reduced, which stabilizes the molecule and favors the desired intramolecular cyclization, often leading to significantly higher yields.[2]
Q3: How do substituents on the aniline ring affect the reaction conditions?
Substituents on the aniline ring have a significant impact on the required reaction conditions.
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Electron-donating groups (e.g., methyl, methoxy) activate the aromatic ring, making the electrophilic substitution easier. These reactions can often be carried out at lower temperatures.[2]
-
Electron-withdrawing groups (e.g., bromo) deactivate the aromatic ring, making cyclization more difficult. These substrates typically require higher temperatures and stronger acids. In some cases, the reaction may fail altogether for substrates with strongly deactivating groups.[2]
Q4: What are some recommended catalysts for this synthesis?
A range of Brønsted and Lewis acids can be used. Common choices include:
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Polyphosphoric acid (PPA)
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Titanium tetrachloride (TiCl₄)
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Zinc chloride (ZnCl₂)
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Trifluoroacetic acid (TFA) with trifluoroacetic anhydride (TFAA)[2]
The optimal catalyst will depend on the specific substrate and whether an N-protecting group is used.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of indole synthesis from this compound and its derivatives.
Table 1: Effect of N-Protection and Substituents on Indole Yield
| Aniline Derivative | Protecting Group | Catalyst/Conditions | Yield (%) | Reference |
| N-(2,2-Diethoxyethyl)-4-methylaniline | Trifluoroacetyl | TFA, TFAA, reflux; then KOH | 86 | [2] |
| N-(2,2-Diethoxyethyl)-4-methylaniline | Methanesulfonyl | TiCl₄, toluene, 110°C | 83 | [2] |
| N-(2,2-Diethoxyethyl)-4,7-dimethoxyaniline | Trifluoroacetyl | PPA, refluxing xylene | 63 | [2] |
| N-Alkylated amine | None | ZnCl₂, DMF | 42 | [2] |
| This compound with electron-withdrawing group (e.g., Br) | Trifluoroacetyl | TFA, TFAA, reflux | Failed | [2] |
Table 2: Influence of Substituents on Reaction Temperature for N-Methanesulfonyl Derivatives
| Substituent on Aniline Ring | Reaction Temperature (°C) |
| Strongly activating groups | 0 |
| Mildly deactivating groups | 110-130 |
Experimental Protocols
General Procedure for N-Trifluoroacetylation and Cyclization
This protocol is based on the successful synthesis of 5-methylindole.[2]
Step 1: N-Trifluoroacetylation
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To a solution of the substituted this compound in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Perform an aqueous workup and purify the resulting N-trifluoroacetylated compound by column chromatography.
Step 2: Cyclization
-
Reflux the purified N-trifluoroacetylated compound with a mixture of trifluoroacetic acid and excess trifluoroacetic anhydride.
-
Monitor the reaction for the formation of the N-trifluoroacetyl indole.
-
After completion, carefully quench the reaction and remove the volatiles under reduced pressure.
Step 3: Deprotection
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Treat the crude N-trifluoroacetyl indole with a base such as potassium hydroxide in methanol.
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Stir the mixture at room temperature or with gentle heating until the deprotection is complete.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
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Purify the final indole product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for N-Protected Indole Synthesis
Caption: Workflow for the synthesis of indole from this compound via an N-protected intermediate.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the indole synthesis.
References
Technical Support Center: Fischer Indole Synthesis with N-(2,2-Diethoxyethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(2,2-Diethoxyethyl)aniline in Fischer indole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of indole from this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my indole synthesis from this compound consistently low?
Answer:
Low yields in the Fischer indole synthesis using an acetal precursor like this compound can be attributed to several factors. The reaction is notoriously sensitive to experimental conditions.[1] Key areas to investigate include:
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Purity of Starting Materials: Ensure the this compound and the arylhydrazine are of high purity. Impurities can lead to side reactions that consume starting materials and complicate purification.
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Choice and Concentration of Acid Catalyst: The selection of the acid catalyst is critical.[2][3][4] The acid must efficiently hydrolyze the diethyl acetal to the corresponding aminoacetaldehyde in situ and then catalyze the subsequent cyclization without degrading the starting materials or the final indole product. A range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2][5] Polyphosphoric acid (PPA) is often an effective catalyst for the cyclization step.[6]
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Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants and products, resulting in tar formation and reduced yield. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
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Inefficient Hydrolysis of the Acetal: The first step of the reaction is the acid-catalyzed hydrolysis of the diethyl acetal to form the reactive aldehyde. If this step is incomplete, the overall yield will be diminished. The choice of acid and the presence of water can influence the rate of this hydrolysis.
-
Reaction Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lower the yield.
Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these side reactions and how can they be minimized?
Answer:
The formation of byproducts is a common challenge in the Fischer indole synthesis. Potential side reactions include:
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Aldol Condensation: The aminoacetaldehyde formed in situ can undergo self-condensation under acidic conditions, leading to polymeric materials.[5]
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Friedel-Crafts Type Reactions: The strongly acidic conditions can promote unwanted reactions with the aromatic rings of the reactants or products.[5]
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Incomplete Cyclization or Rearrangement: The multi-step mechanism of the Fischer indole synthesis involves several intermediates. If the conditions are not optimal, the reaction may stall at an intermediate stage, such as the hydrazone, leading to a complex mixture.
To minimize these side reactions:
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to promote the reaction. An excess of acid can often lead to increased byproduct formation.
-
Control the Temperature: Gradually increase the reaction temperature and monitor for the formation of the desired product by TLC. Avoid excessively high temperatures.
-
Consider a Two-Step Procedure: Isolate the intermediate hydrazone before proceeding with the acid-catalyzed cyclization. This can sometimes provide a cleaner reaction.
Question 3: The reaction does not seem to go to completion, even after extended reaction times. What could be the cause?
Answer:
Incomplete conversion can be due to several factors:
-
Insufficiently Strong Acid Catalyst: The chosen acid may not be potent enough to effectively catalyze all steps of the reaction, particularly the[5][5]-sigmatropic rearrangement which is often the rate-determining step.[7]
-
Low Reaction Temperature: The rearrangement step has a significant activation energy and may require higher temperatures to proceed at a reasonable rate.
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Reversibility of Initial Steps: The initial formation of the hydrazone is a reversible reaction. If water is not effectively removed from the reaction mixture, the equilibrium may not favor the formation of the hydrazone, thus hindering the overall reaction.
Consider screening different acid catalysts or cautiously increasing the reaction temperature while carefully monitoring the reaction progress.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in a one-pot Fischer indole synthesis?
A1: Yes, it is possible to perform a one-pot synthesis where the this compound and an arylhydrazine are mixed with an acid catalyst. The acid facilitates both the in situ deprotection of the acetal to the aldehyde and the subsequent steps of the Fischer indole synthesis. However, careful optimization of the reaction conditions is required to balance these processes and achieve a good yield.
Q2: What is the best acid catalyst for the Fischer indole synthesis with this compound?
A2: The optimal acid catalyst is highly dependent on the specific arylhydrazine used and the desired reaction conditions. A good starting point is to screen a variety of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is a strong dehydrating agent and is often effective for the cyclization step. A milder option to consider is p-toluenesulfonic acid (p-TsOH).
Q3: How can I purify the final indole product?
A3: Purification of the crude product from a Fischer indole synthesis can be challenging due to the presence of polar byproducts and potential baseline streaking on silica gel. Column chromatography is the most common method. It is advisable to perform a preliminary TLC analysis to find a suitable eluent system that provides good separation. In some cases, recrystallization from an appropriate solvent can be an effective purification technique.
Data Presentation
Table 1: Comparison of Acid Catalysts in a Representative Fischer Indole Synthesis
Note: The following data is adapted from a study on the Fischer indole synthesis of 2,3,3-trimethyl-5-nitroindolenine and is provided as a reference for catalyst comparison. The optimal conditions for the synthesis with this compound may vary.
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 10 | [7] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Not specified | Higher than with Acetic Acid alone | [8] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | High | [7][8] |
| o,m-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Room Temp | High | [7][8] |
Experimental Protocols
Protocol: One-Pot Synthesis of Indole from this compound and Phenylhydrazine
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
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This compound
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Phenylhydrazine
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Polyphosphoric acid (PPA) or another suitable acid catalyst
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Anhydrous Toluene or another suitable high-boiling solvent
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and phenylhydrazine (1.0 eq) to anhydrous toluene.
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Stir the mixture at room temperature for 30 minutes.
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Carefully add the acid catalyst (e.g., polyphosphoric acid, 5-10 wt eq) to the reaction mixture in portions. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent and catalyst) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice and neutralizing with a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Fischer Indole Synthesis Pathway
Caption: Mechanism of the Fischer Indole Synthesis with an Acetal Precursor.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Factors Affecting Reaction Yield
Caption: Interplay of key experimental factors influencing the final product yield.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acid-Catalyzed Cyclization of N-(2,2-Diethoxyethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the acid-catalyzed cyclization of N-(2,2-diethoxyethyl)aniline to synthesize indole.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Indole Product | 1. Incomplete Hydrolysis of the Acetal: The diethyl acetal protecting group on the starting material may not be fully hydrolyzed to the corresponding aldehyde, which is necessary for cyclization. 2. Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are crucial for the success of the reaction.[1] Some acid catalysts may not be strong enough to promote the reaction, while others might be too harsh, leading to degradation. 3. Unfavorable Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. | 1. Optimize Hydrolysis Conditions: Consider a two-step process where the acetal is first hydrolyzed under milder acidic conditions before proceeding with the cyclization. Alternatively, increase the reaction time or temperature for the one-pot procedure. 2. Screen Acid Catalysts: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] Perform small-scale experiments to determine the optimal catalyst and concentration. 3. Adjust Reaction Temperature: Systematically vary the reaction temperature to find the optimal range for indole formation. |
| Formation of a Dark-Colored Tar or Polymer | 1. Strong Acid Conditions: Highly concentrated or harsh acids can lead to polymerization and degradation of the starting material, intermediates, or the final indole product. 2. High Reaction Temperature: Elevated temperatures, especially in the presence of strong acids, can accelerate side reactions leading to tar formation. | 1. Use a Milder Acid or Lower Concentration: Opt for a less harsh acid catalyst or reduce the concentration of the acid used. Polyphosphoric acid (PPA) can be an effective alternative for some Fischer indole syntheses.[1] 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to minimize polymerization and degradation. |
| Presence of an Intermediate in the Final Product Mixture | 1. Incomplete Cyclization: The reaction may have been stopped prematurely, leaving unreacted intermediates. The key[3][3]-sigmatropic rearrangement may be slow under the chosen conditions.[2] | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of intermediates to the final indole product. 2. Increase Reaction Temperature: Gently warming the reaction mixture might provide the necessary activation energy for the final cyclization and aromatization steps. |
| Formation of Isomeric Byproducts | 1. Alternative Cyclization Pathways: Depending on the substitution pattern of the aniline ring, cyclization could potentially occur at different positions, leading to isomeric indole products. | 1. Analyze the Structure of Byproducts: Isolate and characterize the isomeric byproducts to understand the alternative cyclization pathways. 2. Modify the Starting Material: If possible, introduce blocking groups on the aniline ring to direct the cyclization to the desired position. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed cyclization of this compound to indole?
A1: The reaction is a variation of the Fischer indole synthesis.[2] It proceeds through the following key steps:
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Acid-catalyzed hydrolysis: The diethyl acetal of this compound is hydrolyzed to form the corresponding anilinoacetaldehyde.
-
Enamine formation: The anilinoacetaldehyde tautomerizes to its enamine form.
-
[3][3]-Sigmatropic rearrangement: The protonated enamine undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate.[2]
-
Cyclization and aromatization: The intermediate cyclizes and subsequently eliminates a molecule of ammonia (in the classic Fischer indole synthesis) or undergoes rearrangement and elimination to form the aromatic indole ring.[4]
Q2: Which acid catalysts are most effective for this reaction?
A2: A range of both Brønsted and Lewis acids can be used. Commonly employed catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), and p-toluenesulfonic acid. Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) have also been successfully used in Fischer indole syntheses.[1] The optimal catalyst often depends on the specific substrate and desired reaction conditions.
Q3: Can this reaction be performed in a one-pot synthesis?
A3: Yes, this reaction is often performed as a one-pot synthesis where the hydrolysis of the acetal and the subsequent cyclization occur in the same reaction vessel. However, if side reactions are prevalent, a two-step procedure involving the isolation of the intermediate aldehyde may provide a cleaner reaction and higher yield.
Q4: What are the expected side reactions?
A4: Besides polymerization and incomplete reaction, potential side reactions include the formation of N-alkylated aniline byproducts and other rearrangement products depending on the stability of the intermediates under the acidic conditions.
Experimental Protocol
Synthesis of Indole from this compound
Disclaimer: This is a representative protocol and may require optimization.
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Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add the acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid) dropwise at room temperature with stirring.
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to a stirred mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure indole.
Visualizing Reaction Pathways
Caption: Main reaction pathway for the acid-catalyzed cyclization.
Caption: Potential side reaction pathways and their causes.
References
Technical Support Center: Purification of Indoles from N-(2,2-Diethoxyethyl)aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of indole derivatives synthesized from N-(2,2-diethoxyethyl)aniline. This synthetic route, a variation of the Fischer indole synthesis, can present unique purification challenges. This guide is intended for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Troubleshooting Guides
This section addresses common issues encountered during the work-up and purification of indoles synthesized from this compound.
Issue 1: Oily or Tarry Crude Product That Fails to Solidify
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Question: After the reaction work-up, my indole product is a dark, viscous oil and does not crystallize, making purification difficult. What could be the cause and how can I resolve this?
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Answer: This is a common issue and can be attributed to several factors:
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Residual Acid: Incomplete neutralization of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid) used in the cyclization step can lead to the degradation and polymerization of the electron-rich indole product, resulting in a tarry consistency. Ensure thorough washing with a mild base like saturated sodium bicarbonate solution during the work-up.
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Unreacted Starting Material: The presence of unreacted this compound or its hydrolysis byproducts can result in an oily crude product.
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Formation of Side Products: Various side reactions can lead to impurities that inhibit crystallization. Potential byproducts include partially cyclized intermediates or products from side reactions involving the acetal group.
Troubleshooting Steps:
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Thorough Work-up: After quenching the reaction, ensure the aqueous layer is basic (pH > 8) before extraction. Wash the organic layer multiple times with water and then with brine to remove residual salts and water-soluble impurities.
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Solvent Trituration: Try triturating the crude oil with a non-polar solvent in which the indole product is sparingly soluble, but the impurities are more soluble. Solvents like hexanes or a mixture of hexanes and diethyl ether can be effective. This can often induce crystallization of the desired product.
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Short Plug of Silica Gel: If trituration fails, dissolving the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and passing it through a short plug of silica gel can remove highly polar impurities and colored materials. Elute with a non-polar solvent to recover the product.
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Issue 2: Difficulty in Removing Colored Impurities
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Question: My crude indole is highly colored (e.g., brown, purple), and the color persists even after initial purification attempts. How can I decolorize my product?
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Answer: Color in indole samples often arises from oxidation or the presence of polymeric byproducts. Indoles, especially those with electron-donating substituents, are susceptible to air oxidation.
Troubleshooting Steps:
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Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture gently for a short period. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® to remove the charcoal. Caution: Activated charcoal can also adsorb some of your product, potentially reducing the yield.
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Column Chromatography: Column chromatography is highly effective for removing colored impurities. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can separate the less polar indole product from the more polar colored impurities which will remain on the column. For acid-sensitive indoles, consider using deactivated silica gel (by pre-flushing the column with a solvent mixture containing a small amount of triethylamine, e.g., 1%) or neutral alumina.[1]
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Issue 3: Co-elution of Impurities During Column Chromatography
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Question: During column chromatography, I am unable to separate my desired indole from a closely running impurity. How can I improve the separation?
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Answer: Co-elution of impurities with similar polarities to the target indole is a common challenge.
Troubleshooting Steps:
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Optimize the Solvent System:
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TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A good solvent system will give your product an Rf value of approximately 0.2-0.4.
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Solvent Polarity: If the spots are too close, try a less polar solvent system. This will increase the retention time on the column and can improve separation.
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Solvent Selectivity: If changing the polarity does not work, try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system.
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Use a Shallow Gradient: Instead of a steep gradient, a shallow and slow gradient of the polar solvent can significantly improve the resolution of closely eluting compounds.
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Dry Loading: Adsorbing the crude product onto a small amount of silica gel and then loading it onto the column (dry loading) can often result in better separation than loading the sample as a concentrated solution (wet loading).
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of indoles from this compound?
A1: While specific impurities can vary depending on the reaction conditions and the substituents on the aniline, some common impurities include:
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Unreacted this compound: The starting material may not have fully reacted.
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Aniline: Cleavage of the N-C bond can lead to the formation of the parent aniline.
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Polymeric materials: Acid-catalyzed polymerization of the starting material or the indole product can occur, especially at high temperatures.
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Partially cyclized intermediates: Incomplete cyclization can lead to various intermediates remaining in the crude product.
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Oxidized byproducts: Electron-rich indoles are prone to oxidation, leading to colored impurities.
Q2: What is a good starting solvent system for column chromatography of N-substituted indoles?
A2: A good starting point for normal-phase silica gel chromatography of N-substituted indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting eluent would be 5-10% ethyl acetate in hexanes. The polarity can then be gradually increased based on TLC analysis. For more polar indoles, a dichloromethane/methanol system may be more effective.
Q3: When is recrystallization a better option than column chromatography?
A3: Recrystallization is an excellent purification technique if your crude product is a solid and has a relatively high purity (generally >90%). It is often more efficient for large-scale purifications. However, if the crude product is an oil or contains multiple impurities with similar solubilities, column chromatography is usually the preferred method.
Q4: My indole product seems to be degrading on the silica gel column. What can I do?
A4: Indoles can be sensitive to the acidic nature of silica gel.[1] To prevent degradation:
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Use Deactivated Silica Gel: Add a small amount of a tertiary amine like triethylamine (0.5-1%) to your eluent. This will neutralize the acidic sites on the silica gel.[1]
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Use Alumina: Neutral or basic alumina can be used as an alternative stationary phase for acid-sensitive compounds.[1]
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Work Quickly: Minimize the time your compound spends on the column.
Data Presentation
Table 1: Recommended Purification Techniques and Solvent Systems
| Purification Technique | Target Impurities | Recommended Solvent Systems (Starting Point) | Typical Purity | Typical Recovery |
| Column Chromatography (Silica Gel) | Unreacted starting materials, polar byproducts, colored impurities | Hexanes/Ethyl Acetate (9:1 to 7:3 v/v) Dichloromethane/Methanol (99:1 to 95:5 v/v) | >98% | 70-90% |
| Recrystallization | Minor impurities in a solid crude product | Ethanol/Water Heptane/Ethyl Acetate Toluene/Hexanes | >99% | 60-85% |
| Acid-Base Extraction | Basic or acidic impurities | Diethyl ether or Dichloromethane with 1M HCl and 1M NaOH | Variable | Variable |
Experimental Protocols
Protocol 1: Column Chromatography of an N-Substituted Indole
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.
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Sample Loading: Dissolve the crude indole in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the column.
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Elution: Begin eluting with the initial non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired indole.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole.
Protocol 2: Recrystallization of a Solid Indole Derivative
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Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (or solvent mixture). A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained at the boiling point.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
Mandatory Visualization
Caption: Experimental workflow for indole synthesis and purification.
Caption: Decision tree for troubleshooting indole purification.
References
Overcoming challenges in the cyclization of electron-deficient N-(2,2-Diethoxyethyl)anilines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the intramolecular cyclization of electron-deficient N-(2,2-diethoxyethyl)anilines to form indoles. The advice is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the cyclization of N-(2,2-diethoxyethyl)anilines?
This reaction is a type of acid-catalyzed intramolecular electrophilic substitution. The reaction proceeds in two key steps:
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Acetal Hydrolysis: Under acidic conditions, the diethoxyethyl group is hydrolyzed to form a reactive aldehyde intermediate.
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Intramolecular Cyclization: The electron-rich aromatic ring of the aniline attacks the in situ-generated aldehyde, followed by dehydration to form the indole ring. This is mechanistically related to aspects of the Bischler-Möhlau indole synthesis.
Q2: Why is the cyclization of electron-deficient N-(2,2-diethoxyethyl)anilines particularly challenging?
Electron-withdrawing groups (EWGs) on the aniline ring decrease the nucleophilicity of the aromatic system. This deactivation makes the crucial intramolecular attack on the electrophilic aldehyde intermediate significantly more difficult, often leading to low yields, slow reaction times, or complete reaction failure. Harsher reaction conditions are typically required compared to electron-rich or neutral anilines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not observing any formation of the desired indole product, or the yield is very low. What are the likely causes and how can I address them?
A: Low to no yield is the most common problem when working with electron-deficient substrates in this reaction. Several factors could be at play:
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Insufficiently Strong Acid Catalyst: The reduced nucleophilicity of the aniline ring requires a strong acid to sufficiently activate the substrate and promote cyclization.
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Solution: If you are using a mild acid (e.g., acetic acid), consider switching to a stronger protic acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). Lewis acids can also be effective.
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Inadequate Reaction Temperature or Time: Electron-deficient systems require more energy to overcome the activation barrier for cyclization.
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Solution: Gradually increase the reaction temperature while monitoring for decomposition. Extended reaction times may also be necessary. Use TLC or LC-MS to track the consumption of the starting material and the appearance of the product.
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Poor Quality Starting Materials: Impurities in the N-(2,2-diethoxyethyl)aniline can inhibit the reaction or lead to side products.
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Solution: Ensure your starting material is pure. Recrystallization or column chromatography may be necessary.
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Atmospheric Moisture: The presence of excess water can interfere with the role of the acid catalyst and the reaction equilibrium.
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Solution: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
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Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired indole. What side reactions are occurring?
A: The harsh conditions required for the cyclization of electron-deficient substrates can promote side reactions.
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Polymerization/Decomposition: Strong acids and high temperatures can lead to the degradation of the starting material or product.
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Solution: Carefully optimize the reaction temperature. A temperature screen can identify the point at which decomposition becomes significant. Using a milder, but still effective, Lewis acid catalyst might also mitigate this issue.
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Intermolecular Condensation: Instead of cyclizing, the aniline and aldehyde intermediates could react with each other to form oligomers.
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Solution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular cyclization over intermolecular side reactions.
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Data Presentation: Catalyst and Condition Optimization
For a hypothetical reaction with an electron-deficient this compound, the following table summarizes potential optimization parameters.
| Catalyst | Acid Strength | Typical Concentration | Temperature Range (°C) | Potential Outcome |
| Acetic Acid | Weak | Stoichiometric to Solvent | 80-120 | Likely insufficient for electron-deficient substrates. |
| p-Toluenesulfonic Acid (p-TSA) | Strong | Catalytic (10-20 mol%) | 80-140 | A good starting point for optimization. |
| Sulfuric Acid (H₂SO₄) | Very Strong | Catalytic to Stoichiometric | 60-120 | Can be effective but may cause decomposition. |
| Polyphosphoric Acid (PPA) | Very Strong | Often used as solvent | 100-180 | Effective for difficult cyclizations but can be viscous and hard to work with. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Stoichiometric | 100-160 | A common Lewis acid for indole syntheses; may offer milder conditions than strong protic acids.[2] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Stoichiometric | 80-120 | Another effective Lewis acid catalyst. |
Experimental Protocols
General Procedure for Acid-Catalyzed Cyclization
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the electron-deficient this compound (1.0 eq) and a dry, high-boiling point solvent (e.g., toluene, xylene).
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Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen or argon).
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Catalyst Addition: Add the chosen acid catalyst (e.g., p-TSA, 0.2 eq) to the reaction mixture.
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Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and maintain for the required time (monitor by TLC or LC-MS).
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Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the cyclization reaction.
Caption: Troubleshooting logic for addressing low product yield.
References
Preventing polymerization during the synthesis of indoles from N-(2,2-Diethoxyethyl)aniline
Topic: Preventing Polymerization During the Synthesis of Indoles from N-(2,2-Diethoxyethyl)aniline
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of indoles from this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common issues, with a particular focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of indole from this compound?
The synthesis of indole from this compound proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The reaction mechanism involves the following key steps:
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Acetal Hydrolysis: Under acidic conditions, the diethoxyethyl group undergoes hydrolysis to form a reactive electrophilic species, likely an enamine or an iminium ion.
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Electrophilic Attack: The activated aromatic ring of the aniline derivative attacks the electrophilic carbon, leading to the formation of a six-membered ring intermediate.
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Cyclization and Aromatization: Subsequent loss of ethanol and a proton leads to the formation of the aromatic indole ring.
Q2: I am observing significant polymer formation and low yields during my reaction. What is the likely cause?
A common issue in the acid-catalyzed cyclization of N-unsubstituted this compound is polymerization. This is often due to the high reactivity of the aniline nitrogen and the instability of the resulting indole under acidic conditions. One report highlighted that attempting the cyclization of an N-unsubstituted system with dilute HCl in dioxane led to a considerable amount of polymerization[1]. The basicity of the aniline nitrogen can lead to side reactions, and the electron-rich nature of the newly formed indole ring makes it susceptible to further reactions and degradation in the presence of strong acids.
Q3: How can I prevent polymerization and improve the yield of my indole synthesis?
The most effective strategy to prevent polymerization and enhance product yield is to protect the aniline nitrogen with an electron-withdrawing group prior to cyclization.[1] This modification decreases the basicity of the nitrogen atom, thereby stabilizing both the starting material and the indole product against acid-catalyzed side reactions.[1] Commonly used protecting groups include trifluoroacetyl (-COCF₃) and methanesulfonyl (-SO₂CH₃).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of indoles from this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant Polymer Formation / Tarring | Unprotected aniline nitrogen is highly reactive under acidic conditions. | Protect the aniline nitrogen with an electron-withdrawing group (e.g., trifluoroacetyl or methanesulfonyl) before cyclization. |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inappropriate choice of acid catalyst or reaction conditions. 3. Decomposition of starting material or product. | 1. Optimize reaction time and temperature. 2. Select a suitable acid catalyst based on the N-protecting group (see Data Presentation section). 3. Use an N-protecting group to enhance stability. |
| Difficulty in Product Isolation | Presence of polymeric byproducts and unreacted starting material. | By minimizing polymerization through N-protection, purification by column chromatography becomes more straightforward. |
Data Presentation
The choice of N-protecting group and acid catalyst significantly impacts the reaction outcome. The following table summarizes the reaction conditions and yields for the cyclization of N-protected this compound derivatives.
| N-Protecting Group | Acid Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetyl | Trifluoroacetic acid / Trifluoroacetic anhydride | - | Reflux | 72 h | 86 (for 5-methylindole) | [1] |
| Trifluoroacetyl | Polyphosphoric acid (PPA) | Xylene | Reflux | - | 63 (for 4,7-dimethoxyindole) | [1] |
| Methanesulfonyl | Titanium tetrachloride (TiCl₄) | Toluene | 110 | 15-30 min | 83 (for 5-methylindole) | [1] |
| Unprotected | Dilute HCl | Dioxane | - | - | "Considerable polymerization" | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Trifluoroacetyl-indole
This protocol is adapted from the work of Nordlander and coworkers.[1]
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N-Trifluoroacetylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction to isolate the N-trifluoroacetylated product.
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Cyclization: The N-trifluoroacetylated aniline derivative is refluxed with trifluoroacetic acid and an excess of trifluoroacetic anhydride. The reaction progress should be monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with water and neutralized. The product is extracted with an organic solvent, dried, and purified by column chromatography.
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Deprotection: The N-trifluoroacetyl group can be readily removed by saponification with potassium hydroxide in methanol at room temperature to yield the N-unsubstituted indole.[1]
Protocol 2: Synthesis of N-Methanesulfonyl-indole and Subsequent Deprotection
This protocol is based on the findings of Sundberg and coworkers.[1]
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N-Methanesulfonylation: React this compound with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane.
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Cyclization: The purified N-methanesulfonyl derivative is dissolved in an aromatic solvent such as toluene. Titanium tetrachloride is then added, and the mixture is heated. The optimal temperature will depend on the substituents on the aniline ring, ranging from 0 °C for activated systems to 110-130 °C for deactivated ones.[1]
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Work-up and Purification: After the reaction is complete, it is quenched, and the product is extracted and purified.
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Deprotection: The methanesulfonyl group can be removed by basic hydrolysis to afford the final indole product.[1]
Visualizations
Reaction Pathway
Caption: General reaction pathway for indole synthesis from this compound.
Polymerization Side Reaction
Caption: Potential polymerization pathways for unprotected aniline.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield and polymerization issues.
References
Troubleshooting low conversion rates in N-(2,2-Diethoxyethyl)aniline reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-diethoxyethyl)aniline.
Troubleshooting Low Conversion Rates
Low conversion rates in the synthesis of this compound can be attributed to a variety of factors, from reagent purity to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs) - Low Conversion
Q1: My reaction is showing little to no formation of the desired product. Where should I start troubleshooting?
A1: Begin by verifying the integrity of your starting materials and the reaction setup.
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Reagent Purity: Aniline is susceptible to oxidation and should be purified, for instance by distillation, before use if it appears discolored. Ensure your alkylating agent (2-bromo-1,1-diethoxyethane or 2,2-diethoxyacetaldehyde) and solvents are anhydrous, as water can interfere with the reaction.
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Inert Atmosphere: If your protocol requires an inert atmosphere (e.g., nitrogen or argon), ensure that your glassware is properly dried and the system is effectively purged to exclude oxygen and moisture.
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Reaction Temperature: Verify that the reaction is being conducted at the appropriate temperature. Some N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Q2: I'm observing a significant amount of unreacted aniline. How can I drive the reaction to completion?
A2: Unreacted aniline is a common issue and can be addressed by several strategies:
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Stoichiometry: If you are performing a nucleophilic substitution with 2-bromo-1,1-diethoxyethane, using a slight excess of the alkylating agent can help to consume all the aniline. However, be mindful that this can increase the risk of over-alkylation.[1]
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Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
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Temperature: Increasing the reaction temperature may improve the conversion rate, but be cautious as higher temperatures can also promote side reactions.[1]
Q3: My reductive amination is stalling. What are the likely causes?
A3: Reductive amination involves the formation of an imine intermediate followed by its reduction. Issues can arise in either step.
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Imine Formation: The formation of the imine from aniline and 2,2-diethoxyacetaldehyde is an equilibrium process. The removal of water, a byproduct of this step, can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
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Reducing Agent: Ensure your reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and active. The choice of reducing agent is also critical; for instance, sodium triacetoxyborohydride is often effective for reductive aminations.
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pH Control: The pH of the reaction medium can be crucial for imine formation. A weakly acidic medium often favors this step.
Side Reaction Management
A common challenge in the synthesis of this compound is the formation of byproducts. Understanding and controlling these side reactions is key to achieving high purity and yield.
Frequently Asked Questions (FAQs) - Side Reactions
Q1: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?
A1: The most common higher molecular weight byproduct is the over-alkylation product, N,N-bis(2,2-diethoxyethyl)aniline. This occurs because the product, a secondary amine, can be more nucleophilic than the starting aniline and react with another molecule of the alkylating agent.
To minimize over-alkylation:
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Control Stoichiometry: Use an excess of aniline relative to the alkylating agent.[1] This will increase the probability of the alkylating agent reacting with the more abundant primary amine.
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Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation.
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Lower Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation more than the first.[1]
Q2: Are there other potential side reactions I should be aware of?
A2: Besides over-alkylation, other side reactions can occur:
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C-Alkylation: Although less common for this specific reaction, alkylation on the aromatic ring of aniline can occur, especially at higher temperatures.
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Hydrolysis of the Acetal: The diethoxyethyl group contains an acetal functional group, which can be sensitive to acidic conditions. If the reaction or workup conditions are too acidic, the acetal may hydrolyze to the corresponding aldehyde.
Data Presentation
The following tables provide an overview of how different reaction parameters can influence the yield of N-alkylation reactions. Note that these are generalized trends and optimal conditions should be determined empirically for the synthesis of this compound.
Table 1: Effect of Reactant Stoichiometry on Product Distribution
| Molar Ratio (Aniline : Alkylating Agent) | Desired Product Yield (Mono-alkylation) | Over-alkylation Product Yield (Di-alkylation) |
| 3 : 1 | High | Low |
| 1 : 1 | Moderate | Moderate |
| 1 : 1.5 | Low | High |
Table 2: Influence of Temperature on Reaction Outcome
| Temperature | Conversion Rate | Selectivity for Mono-alkylation |
| Low (e.g., Room Temp) | Low to Moderate | High |
| Moderate (e.g., 50-80 °C) | Moderate to High | Moderate |
| High (e.g., >100 °C) | High | Low (risk of over-alkylation and C-alkylation) |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Protocol 1: Nucleophilic Substitution
This method involves the reaction of aniline with 2-bromo-1,1-diethoxyethane in the presence of a base.
Materials:
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Aniline (1.0 eq)
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2-bromo-1,1-diethoxyethane (1.1 eq)
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Potassium carbonate (K₂CO₃) (1.5 eq)
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Acetonitrile (solvent)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and heat source
Procedure:
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To a round-bottom flask, add aniline, potassium carbonate, and acetonitrile.
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Stir the mixture and add 2-bromo-1,1-diethoxyethane dropwise.
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Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the potassium carbonate and wash the solid with acetonitrile.
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Remove the solvent from the filtrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination
This one-pot procedure involves the reaction of aniline with 2,2-diethoxyacetaldehyde in the presence of a reducing agent.
Materials:
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Aniline (1.0 eq)
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2,2-diethoxyacetaldehyde (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM) (solvent)
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Round-bottom flask
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Magnetic stirrer
Procedure:
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In a round-bottom flask, dissolve aniline and 2,2-diethoxyacetaldehyde in dichloromethane.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride in portions to the reaction mixture.
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Continue to stir at room temperature and monitor the reaction by TLC.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Reaction Pathways and Side Reactions
Caption: Desired reaction pathway and the common over-alkylation side reaction.
References
Minimizing byproduct formation in the synthesis of substituted indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the synthesis of substituted indoles.
I. Troubleshooting Guides & FAQs
This section is organized by common indole synthesis methods and addresses specific issues that may be encountered during experimentation.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1] However, it is sensitive to reaction conditions and can lead to various byproducts.[2]
Frequently Asked Questions (FAQs):
-
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes?
-
A1: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the strength of the acid catalyst.[2] It is crucial to perform small-scale optimization experiments to identify the ideal conditions for your specific substrates.
-
Purity of Starting Materials: Impurities present in the phenylhydrazine or the carbonyl compound can inhibit the reaction or lead to the formation of unwanted side products. Ensure the purity of your starting materials through appropriate purification and characterization techniques.[2]
-
Substituent Effects: The electronic properties of the substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[2]
-
Unstable Hydrazone Intermediate: Some hydrazone intermediates are unstable and may decompose under the strong acidic conditions required for the reaction.
-
-
-
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
-
A2: The formation of regioisomers is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regioselectivity is influenced by the acidity of the medium and steric effects. The choice of acid catalyst and its concentration can significantly affect the product ratio.[3] Computational studies have shown that the formation of one regioisomer can be energetically favored over the other, and the disfavored pathway may lead to decomposition products.[4][5] To control regioselectivity, consider the following:
-
Catalyst Selection: Experiment with different Brønsted and Lewis acids, as well as varying their concentrations. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.
-
Steric Hindrance: The use of bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
-
-
-
Q3: My reaction is producing a significant amount of tar-like material. What is causing this and how can it be minimized?
-
A3: Tar formation is a frequent issue in the Fischer indole synthesis, often exacerbated by strong acidic conditions and high temperatures. To mitigate this:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or solid acid catalysts may offer better results with fewer side reactions.[4]
-
Temperature Control: Maintain careful control over the reaction temperature to prevent spikes that can accelerate polymerization and degradation.
-
Solvent Selection: The use of a suitable solvent can help to keep all reactants and intermediates in solution, which can reduce tar formation.
-
-
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine to form a 2-arylindole.[6] This method often requires harsh reaction conditions, which can lead to low yields and byproduct formation.[7]
Frequently Asked Questions (FAQs):
-
Q1: My Bischler-Möhlau synthesis is giving a very low yield. What are the primary reasons?
-
A1: The traditionally harsh conditions of the Bischler-Möhlau synthesis are a major contributor to low yields.[7] Recent advancements have focused on milder methods to improve efficiency. Consider these factors:
-
Reaction Conditions: High temperatures and long reaction times can lead to the decomposition of starting materials and products.[8] Exploring milder conditions, such as the use of microwave irradiation, can significantly improve yields.[8]
-
Catalyst Choice: The use of a catalyst, such as lithium bromide, has been shown to facilitate the reaction under milder conditions.[8]
-
-
-
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
-
A2: The complex mechanism of the Bischler-Möhlau synthesis can lead to several byproducts. The reaction proceeds through multiple intermediates, and competing pathways can result in the formation of both 2-aryl and 3-aryl indole regioisomers.[9] The regiochemical outcome can be unpredictable and is highly substrate-dependent.[9] Isotopic labeling studies can help elucidate the predominant mechanistic pathway for a specific set of reactants.[9]
-
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester.[10]
Frequently Asked questions (FAQs):
-
Q1: What are the common byproducts in the Nenitzescu indole synthesis?
-
A1: The Nenitzescu reaction can be complex, with the potential for several byproducts depending on the reaction conditions and substrates. Besides the desired 5-hydroxyindoles, other reported byproducts include 6-hydroxyindoles, O-acylated 4,5-dihydroxyindoles, pyrroloindoles, and dimeric indoles.[11] In some cases, 5-hydroxybenzofurans can also be formed as a significant side product.[11]
-
-
Q2: How can I optimize the yield of the desired 5-hydroxyindole?
-
A2: The yield of the Nenitzescu reaction is sensitive to several factors:
-
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods offer powerful and versatile routes to substituted indoles, often under milder conditions than classical methods.
Frequently Asked Questions (FAQs):
-
Q1: What are the main challenges associated with palladium-catalyzed indole synthesis?
-
A1: While highly effective, palladium-catalyzed methods can present their own set of challenges:
-
Catalyst Deactivation: The palladium catalyst can sometimes be deactivated during the reaction, leading to incomplete conversion.
-
Ligand Selection: The choice of ligand is crucial for achieving high efficiency and selectivity.
-
Substrate Scope: While generally broad, the success of the reaction can still be dependent on the specific substrates used.
-
-
-
Q2: How can I minimize byproduct formation in these reactions?
-
A2: Careful optimization of the reaction parameters is key:
-
Catalyst and Ligand Screening: A thorough screening of different palladium catalysts and ligands is often necessary to identify the optimal combination for a given transformation.
-
Solvent and Base: The choice of solvent and base can have a significant impact on the reaction outcome.
-
Temperature and Reaction Time: Fine-tuning the temperature and reaction time can help to minimize the formation of degradation products.
-
-
II. Quantitative Data on Byproduct Formation
The following tables provide a summary of quantitative data on the effects of various reaction parameters on the yield and formation of byproducts in different indole syntheses.
Table 1: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone Phenylhydrazone
| Acid Catalyst | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | 72-80 | [12] |
| Polyphosphoric Acid (PPA) | High (not specified) | [4] |
| Hydrochloric Acid (HCl) | Used successfully | [4] |
| Sulfuric Acid (H₂SO₄) | Used successfully | [4] |
| Boron Trifluoride (BF₃) | Useful catalyst | [4] |
| Iron(III) Chloride (FeCl₃) | Useful catalyst | [4] |
| Aluminum Chloride (AlCl₃) | Useful catalyst | [4] |
Table 2: Solvent Effects on the Microwave-Assisted Palladium-Catalyzed Cyclization of N-Aryl Enamines
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | DMF | 16 | 76 |
| 2 | DMF (microwave) | 0.5 | >99 |
| 3 | Acetonitrile (microwave) | 0.5 | 85 |
| 4 | 1,4-Dioxane (microwave) | 0.5 | 82 |
| 5 | Toluene (microwave) | 0.5 | 70 |
| Data adapted from a study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.[13] |
III. Experimental Protocols
This section provides detailed experimental protocols for key indole synthesis methods.
Fischer Indole Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.
-
The yield of acetophenone phenylhydrazone is typically 87-91%.[12]
-
-
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath at 170°C and stir the mixture vigorously. The mass will become liquid after 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Decolorize the hot mixture with Norit and filter.
-
After cooling, collect the 2-phenylindole and wash it with cold ethanol. The total yield is typically 72-80%.[12]
-
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
-
Step 1: Synthesis of N-Phenacylanilines
-
Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed for 3 hours at room temperature.[12]
-
-
Step 2: Microwave-Assisted Cyclization
Nenitzescu Indole Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
-
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone (or other suitable polar solvent)
-
-
Procedure:
-
Prepare a solution of 1,4-benzoquinone (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add ethyl 3-aminocrotonate (1.0-1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Reissert Indole Synthesis
-
Step 1: Condensation
-
Condense o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide in ethanol to produce ethyl o-nitrophenylpyruvate.[14]
-
-
Step 2: Reductive Cyclization
-
Subject the resulting ethyl o-nitrophenylpyruvate to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[14]
-
-
Step 3: Decarboxylation (Optional)
-
If desired, the indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.[14]
-
Madelung Indole Synthesis (Modified)
-
General Procedure for the Synthesis of 1,2-Disubstituted-3-tosyl Indoles:
-
Charge a screw-cap vial with benzyl bromide (0.5 mmol), sodium p-toluenesulfinate (2 mmol, 4 equiv), and DMSO (1 mL).
-
Heat the vial in a preheated oil bath at 100 °C for 12 hours.
-
Add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol, 3 equiv) and continue stirring for another 12 hours.
-
Pour the reaction mixture into water and extract three times with CH₂Cl₂.
-
Wash the combined organic layers three times with water, dry over Na₂SO₄, filter, and concentrate in vacuo.[15]
-
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Diagram 2: Competing Pathways in Fischer Indole Synthesis with Unsymmetrical Ketones
Caption: Competing pathways in Fischer indole synthesis.
Diagram 3: General Mechanism of Bischler-Möhlau Indole Synthesis
Caption: General mechanism of Bischler-Möhlau indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of Indole Derivatives from N-(2,2-Diethoxyethyl)aniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of indole derivatives synthesized from N-(2,2-Diethoxyethyl)aniline using column chromatography. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of indole derivatives in a question-and-answer format.
Question: My indole derivative is streaking/tailing down the column. What is the cause and how can I fix it?
Answer: Streaking or tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like indoles. It is often caused by strong interactions between the basic nitrogen atom of the indole and the acidic silanol groups on the surface of the silica gel stationary phase.
Possible Causes and Solutions:
-
Acid-Base Interactions: The acidic nature of standard silica gel can lead to strong adsorption of the basic indole derivative.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-2%). This will neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Column Overload: Loading too much crude product onto the column can exceed its separation capacity.
-
Solution: Reduce the amount of sample loaded. A general guideline is to use a silica-to-crude product ratio of 50:1 to 100:1 by weight for effective separation.
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it may not effectively compete with the silica gel for the compound, leading to streaking.
-
Solution: Optimize the mobile phase polarity using Thin Layer Chromatography (TLC). A good starting point is a solvent system that gives your target indole an Rf value of 0.2-0.4.
-
Question: I am getting poor separation between my desired indole derivative and impurities. How can I improve the resolution?
Answer: Achieving good separation is critical for obtaining a pure product. Poor separation can be due to several factors related to the mobile phase, stationary phase, or column packing.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system may not have the right selectivity for your specific mixture.
-
Solution: Systematically screen different solvent systems using TLC. Try combinations of non-polar solvents (e.g., hexane, petroleum ether) with more polar solvents (e.g., ethyl acetate, dichloromethane, acetone). A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve resolution for complex mixtures.
-
-
Improperly Packed Column: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly. The "slurry" or "wet packing" method is generally preferred to minimize the formation of air bubbles and cracks.
-
-
Use of an Alternative Stationary Phase: For particularly challenging separations of basic compounds, silica gel may not be the ideal stationary phase.
-
Solution: Consider using neutral alumina or reversed-phase silica gel (C18).
-
Question: My indole derivative appears to be decomposing on the column. What can I do to prevent this?
Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive indole derivatives.
Possible Causes and Solutions:
-
Acid Sensitivity of the Indole Derivative: Some indole derivatives are unstable in acidic environments.
-
Solution 1: Deactivate the silica gel by pre-treating it with a solution of your mobile phase containing 1-2% triethylamine before packing the column.
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina.
-
Solution 3: Perform a quick filtration through a "plug" of silica gel rather than a long column chromatography to minimize the contact time between your compound and the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of indole derivatives?
A common starting point for the purification of moderately polar indole derivatives is a mixture of hexane and ethyl acetate. A typical gradient could start from 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 5%, 10%, 20%, etc.) until the desired compound elutes.
Q2: How do I choose the correct stationary phase for my purification?
For most applications, silica gel (60 Å, 230-400 mesh) is a suitable stationary phase. However, if your indole derivative is highly basic or acid-sensitive, neutral alumina may be a better choice. For very non-polar indoles, reversed-phase chromatography with a C18 stationary phase might be more effective.
Q3: How can I visualize my colorless indole derivative on a TLC plate?
Most indole derivatives are UV active and can be visualized under a UV lamp (254 nm). Additionally, specific staining reagents can be used. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a highly specific stain for indoles, typically producing blue or purple spots. A potassium permanganate (KMnO4) stain can also be used as a general visualizing agent.
Q4: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column. This technique is particularly useful if your sample is not very soluble in the initial mobile phase. To dry load, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[1]
Experimental Protocol: Purification of a Representative Indole Derivative
This protocol provides a general methodology for the purification of an indole derivative synthesized from this compound.
1. Materials:
-
Crude indole derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Step 1: TLC Analysis.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
The optimal mobile phase for the column should give the target indole an Rf value of approximately 0.2-0.4.
-
-
Step 2: Column Packing (Slurry Method).
-
Secure the column vertically and place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Step 3: Sample Loading.
-
Dissolve the crude indole derivative in a minimal amount of the initial mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Step 4: Elution and Fraction Collection.
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions.
-
Start with the least polar solvent system determined from your TLC analysis and gradually increase the polarity (gradient elution).
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Step 5: Isolation of the Pure Product.
-
Combine the fractions that contain the pure indole derivative.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Data Presentation
The following table summarizes representative quantitative data for the column chromatography purification of an indole derivative. Note: These values are illustrative and may need to be optimized for your specific compound.
| Parameter | Value |
| Starting Material | Crude Indole Derivative |
| Amount of Crude Product | 1.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Amount of Silica Gel | 50 g |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Gradient Profile | 100% Hexane to 80:20 Hexane:Ethyl Acetate |
| Fraction Size | 20 mL |
| Yield of Pure Product | 0.75 g (75%) |
| Purity (by NMR/LC-MS) | >98% |
Experimental Workflow Diagram
Caption: Experimental workflow for indole derivative purification.
References
Validation & Comparative
A Comparative Guide to Indole Synthesis: N-(2,2-Diethoxyethyl)aniline vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active natural products. Consequently, the efficient and versatile synthesis of indoles is a cornerstone of modern medicinal chemistry and drug development. This guide provides an objective comparison of two prominent methods for indole synthesis: the acid-catalyzed cyclization of N-(2,2-diethoxyethyl)aniline and the classic Fischer indole synthesis utilizing phenylhydrazine. This comparison is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Performance Comparison
The following table summarizes the key quantitative parameters for the synthesis of the parent indole molecule using this compound and the synthesis of 1,2,3,4-tetrahydrocarbazole, a representative substituted indole, via the Fischer indole synthesis with phenylhydrazine and cyclohexanone.
| Parameter | Indole Synthesis via this compound | Fischer Indole Synthesis |
| Starting Materials | N-Trifluoroacetyl-N-(2,2-diethoxyethyl)aniline | Phenylhydrazine, Cyclohexanone |
| Catalyst/Reagent | Trifluoroacetic acid, Trifluoroacetic anhydride | Polyphosphoric acid (PPA) |
| Solvent | Toluene | - |
| Temperature | Reflux (approx. 110 °C) | 100-140 °C |
| Reaction Time | Not specified, saponification 72h | 15 minutes |
| Yield | 86% (for 5-methylindole after saponification)[1] | 89% (for 1,2,3,4-tetrahydrocarbazole) |
| Key Transformation | Acid-catalyzed intramolecular electrophilic substitution | Acid-catalyzed[2][2]-sigmatropic rearrangement |
Reaction Pathways: A Visual Guide
The following diagrams illustrate the mechanistic pathways for both indole synthesis methods.
Caption: Mechanism of Indole Synthesis from this compound.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
Indole Synthesis via N-Trifluoroacetyl-N-(2,2-diethoxyethyl)aniline (Sundberg Method)
This protocol is adapted from the synthesis of 5-methylindole and illustrates the general procedure.[1] The initial protection of the aniline nitrogen with a trifluoroacetyl group is often employed to increase the efficiency of the cyclization.
Step 1: N-Trifluoroacetylation of this compound
-
To a solution of the appropriately substituted this compound in a suitable solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Add trifluoroacetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the N-trifluoroacetylated intermediate.
Step 2: Acid-Catalyzed Cyclization and Saponification
-
Dissolve the N-trifluoroacetyl-N-(2,2-diethoxyethyl)aniline derivative in toluene.
-
Add trifluoroacetic acid and an excess of trifluoroacetic anhydride.
-
Reflux the mixture until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude N-trifluoroacetylindole, add a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature for 72 hours to effect saponification.[1]
-
Neutralize the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting indole by column chromatography or recrystallization.
Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This one-pot procedure is a classic example of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
Procedure:
-
In a reaction vessel, cautiously add polyphosphoric acid.
-
While stirring, add phenylhydrazine dropwise to the PPA.
-
Add cyclohexanone dropwise to the mixture, maintaining a controlled temperature.
-
Heat the reaction mixture to 100-140 °C for approximately 15 minutes. The color of the mixture will typically darken.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the mixture is alkaline.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water.
-
Dry the crude product.
-
Recrystallize the crude 1,2,3,4-tetrahydrocarbazole from a suitable solvent (e.g., ethanol) to obtain the purified product.
Discussion and Comparison
This compound Method (Sundberg Synthesis):
This method offers a valuable alternative to the Fischer indole synthesis, particularly for the preparation of 2,3-unsubstituted indoles, which can be challenging to access via the Fischer route.[3] The starting N-(2,2-diethoxyethyl)anilines can be prepared by the alkylation of anilines with a suitable haloacetaldehyde diethyl acetal. A key consideration is the frequent necessity of N-protection (e.g., with a trifluoroacetyl or methanesulfonyl group) to enhance the yield of the cyclization step.[1] While this adds steps to the overall sequence, the subsequent deprotection is typically straightforward. The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution.
Fischer Indole Synthesis:
As one of the oldest and most versatile methods, the Fischer indole synthesis is widely used for the preparation of a broad range of substituted indoles.[4] The reaction is typically a one-pot synthesis from readily available phenylhydrazines and carbonyl compounds (aldehydes or ketones).[5] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, as well as polyphosphoric acid.[4] The reaction mechanism involves a key[2][2]-sigmatropic rearrangement.[2] A limitation of this method is that unsymmetrical ketones can lead to mixtures of regioisomeric indole products.
The choice between these two synthetic routes depends heavily on the desired substitution pattern of the target indole and the availability of starting materials. The Fischer indole synthesis remains a robust and direct method for a wide variety of substituted indoles, particularly when the required phenylhydrazine and carbonyl precursors are accessible. The synthesis via this compound provides a powerful alternative, especially for accessing 2,3-unsubstituted indoles, and offers a different strategic approach to indole ring construction. Researchers should consider the overall step count, potential for regiochemical issues, and the reaction conditions when selecting the optimal synthetic pathway.
References
A Comparative Guide to Alternative Precursors for the Synthesis of 2-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of 2-substituted indoles, in particular, is a focal point of extensive research. The choice of synthetic strategy is critical, directly influencing yield, purity, scalability, and functional group tolerance. This guide provides an objective comparison of key synthetic methods, focusing on the alternative precursors they employ, and is supported by experimental data for the synthesis of the model compound 2-phenylindole.
Comparison of Key Synthetic Routes and Precursors
The selection of a synthetic pathway to a 2-substituted indole is fundamentally a choice of starting materials. Different precursors necessitate distinct reaction mechanisms and conditions, each with inherent advantages and limitations. The following table summarizes the performance of three prominent methods, highlighting the diversity of precursors and their impact on reaction outcomes.
| Synthesis Protocol | Precursor 1 | Precursor 2 | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine | Acetophenone | Zinc chloride (ZnCl₂) | 170°C, ~15 min | 72-86%[1][2] |
| Larock Annulation | 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room Temperature, 12h | 69-78%[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone | Aniline | Anilinium bromide | Microwave, 600W, 1 min | 52-75%[1][2] |
Detailed Analysis of Synthetic Pathways
Fischer Indole Synthesis: From Phenylhydrazones
The Fischer indole synthesis is a classic and widely used method that produces the indole ring from a phenylhydrazone under acidic conditions.[3] The phenylhydrazone precursor is typically formed in situ or in a preceding step from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[3][4]
Precursors:
-
Arylhydrazines (e.g., Phenylhydrazine)
-
Aldehydes or Ketones (e.g., Acetophenone)
Mechanism Overview: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine intermediate.[4] A critical[5][5]-sigmatropic rearrangement follows, leading to a diimine that subsequently cyclizes and eliminates ammonia to form the aromatic indole ring.[3] Catalysts range from Brønsted acids like HCl to Lewis acids such as zinc chloride (ZnCl₂) and polyphosphoric acid (PPA).[3][4]
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of phenylhydrazine and acetophenone is prepared. The yield for this step is typically high, around 87-91%.[2]
-
Step 2: Cyclization to 2-Phenylindole: An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.[2] The beaker is immersed in an oil bath preheated to 170°C and the mixture is stirred vigorously. The solid mass becomes a liquid after 3-4 minutes.[2] The beaker is then removed from the bath and stirring is continued for another 5 minutes. To prevent solidification, 200 g of clean sand is added to the reaction mixture. The product is then isolated by filtration and purified by recrystallization from ethanol. The final yield of 2-phenylindole is 72-80%.[2]
Larock Indole Synthesis: From o-Haloanilines and Alkynes
The Larock indole synthesis is a powerful and versatile palladium-catalyzed method for preparing substituted indoles.[6] It offers a convergent approach, building the indole ring in a single step from readily available precursors under relatively mild conditions.[7]
Precursors:
Mechanism Overview: This heteroannulation reaction involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne.[7] The reaction typically does not require a protecting group on the aniline nitrogen and tolerates a wide range of functional groups on both coupling partners.[6] The regioselectivity is generally high, with the bulkier alkyne substituent preferentially occupying the C2 position of the resulting indole.[6]
Caption: General workflow for the Larock Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Procedure: To a solution of 2-iodoaniline and phenylacetylene in a suitable solvent like triethylamine (Et₃N), a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a co-catalyst like copper(I) iodide (CuI) are added.[1] The reaction mixture is stirred at room temperature for approximately 12 hours.[1] After the reaction is complete, the product is isolated through standard workup procedures and purified, often by column chromatography, to yield 2-phenylindole. Reported yields for this specific transformation are in the range of 69-78%.[1]
Bischler-Möhlau Indole Synthesis: From α-Haloketones
The Bischler-Möhlau synthesis is one of the earliest methods for preparing 2-arylindoles. It involves the reaction of an α-haloketone with an excess of an aniline.[8] Historically, the reaction required harsh conditions and gave low yields, but modern variations using microwave irradiation have significantly improved its efficiency.[8][9]
Precursors:
Mechanism Overview: The reaction begins with the formation of an α-arylaminoketone intermediate from the α-haloketone and aniline.[9] This intermediate then undergoes an acid-catalyzed electrophilic cyclization, followed by aromatization and tautomerization to yield the 2-substituted indole.[8][9]
Caption: Workflow for the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
-
Procedure: A mixture of aniline and phenacyl bromide (2:1 ratio) is irradiated in a microwave reactor at 600W for approximately 1 minute.[1] A one-pot variation using N-phenacylaniline and anilinium bromide under microwave irradiation for 45-60 seconds has also been reported.[2] This modern approach avoids the need for harsh conditions and significantly reduces reaction times, providing 2-phenylindole in yields of 52-75%.[1][2]
Modern Alternatives: Cyclization of o-Alkynylanilines
A significant modern strategy for synthesizing 2-substituted indoles involves the intramolecular cyclization of o-alkynylanilines. These precursors are readily accessible via Sonogashira coupling of o-haloanilines and terminal alkynes.[11] The subsequent cyclization can be promoted by various transition metals or strong bases.
Precursors:
-
o-Alkynylanilines
Methodology: The cyclization of o-alkynylanilines is a versatile route to 2-substituted or 2,3-disubstituted indoles.[11] This transformation can be catalyzed by a range of metals, including palladium, gold, copper, and rhodium, often under mild conditions.[12][13] The choice of catalyst can influence the reaction pathway and the substitution pattern of the final indole product. For instance, palladium-catalyzed cyclization in an aqueous micellar medium using Pd(OAc)₂ has been shown to be effective for unprotected o-alkynylanilines.[11]
Experimental Protocol: Palladium-Catalyzed Cyclization in a Micellar Medium
-
Procedure: An unprotected o-alkynylaniline is dissolved in a 3 wt% aqueous solution of the surfactant TPGS-750-M.[11] Palladium(II) acetate (Pd(OAc)₂) is added as the catalyst. The reaction mixture is then heated, either conventionally or using microwave irradiation, to induce cyclization.[11] This method provides a greener alternative to traditional organic solvents and has been successfully used to synthesize a variety of 2-substituted indoles.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF [slideshare.net]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 11. mdpi.com [mdpi.com]
- 12. Indole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Indole Synthesis: The Role of N-(2,2-Diethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient construction of this heterocyclic system is a cornerstone of synthetic organic chemistry. This guide provides a comparative analysis of indole synthesis using N-(2,2-diethoxyethyl)aniline against the classical Fischer and Bischler-Möhlau methods. We present a detailed examination of their performance, supported by experimental data and protocols, to aid in the selection of the optimal synthetic strategy.
Performance Comparison of Indole Synthesis Methods
The choice of synthetic route to the indole core is often dictated by factors such as substrate availability, functional group tolerance, and desired substitution pattern. The following tables provide a quantitative comparison of the this compound method with the Fischer and Bischler-Möhlau syntheses for the preparation of representative indoles.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 10 min | 72-80 |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Historically Low |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 45-60 sec | 71 |
Table 2: Synthesis of 5-Methylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| This compound (Methanesulfonyl derivative) | N-(2,2-Diethoxyethyl)-N-(methanesulfonyl)-4-methylaniline | Titanium tetrachloride (TiCl₄) | Toluene | 110 | 15-30 min | 83[1] |
| This compound (Trifluoroacetyl derivative) | N-(2,2-Diethoxyethyl)-N-(trifluoroacetyl)-4-methylaniline | Trifluoroacetic acid, Trifluoroacetic anhydride | Not Specified | Not Specified | 72 h | 86[1] |
| Fischer Indole Synthesis | p-Tolylhydrazine, Pyruvic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 3: Synthesis of 5-Bromoindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| This compound Method | N-(2,2-Diethoxyethyl)-4-bromoaniline derivative | Not applicable | Not applicable | Not applicable | Not applicable | Fails[1] |
| Alternative Multi-step Synthesis | Indole | Sodium bisulfite, Acetic anhydride, Bromine, Sodium hydroxide | Water, Alcohol, Ester/Benzene | 0 to Reflux | Multi-day | High (product purity 99.2%) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Indole Synthesis from this compound
This method relies on the acid-catalyzed intramolecular electrophilic aromatic substitution of an this compound derivative. The aniline nitrogen is typically protected with an electron-withdrawing group to facilitate the cyclization.
Step 1: Protection of this compound
-
To a solution of the appropriately substituted this compound in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture to 0 °C and add the protecting group reagent (e.g., methanesulfonyl chloride or trifluoroacetic anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected aniline.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the protected this compound derivative in an appropriate aromatic solvent (e.g., toluene).
-
Add a Lewis acid catalyst, such as titanium tetrachloride, to the solution at the appropriate temperature. For substrates with activating groups, the reaction may proceed at 0°C, while those with deactivating groups may require heating to 110-130°C.[1]
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude indole by column chromatography.
Step 3: Deprotection (if necessary)
-
The protecting group can be removed under basic conditions. For example, a methanesulfonyl group can be cleaved by hydrolysis with potassium hydroxide.[1]
Fischer Indole Synthesis: Synthesis of 2-Phenylindole
This classical method involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
Add 4.53 g of phenylhydrazine dropwise to the mixture with constant swirling.
-
Heat the reaction mixture on a sand bath for 10 minutes.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.
-
Air dry the precipitate and recrystallize from ethanol to obtain pure acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
Place the crude acetophenone phenylhydrazone in a beaker with 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.
-
Heat the mixture on a water bath to 100-120°C for 20 minutes with constant stirring.
-
Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a small amount of water.
-
Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.
-
Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline. The microwave-assisted protocol offers a significant improvement in reaction time and yield.
-
In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and logical relationships of the described indole syntheses.
References
The Strategic Advantage of N-(2,2-Diethoxyethyl)aniline in Modern Heterocyclic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of indole scaffolds remains a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. While classical methods like the Fischer and Bischler-Möhlau syntheses have long been staples, they often suffer from harsh reaction conditions, low yields, and lack of regioselectivity. In the quest for milder, more efficient, and selective methodologies, N-(2,2-diethoxyethyl)aniline has emerged as a key precursor, particularly in a modified approach to the Bischler-Möhlau synthesis, often referred to as the Sundberg indole synthesis. This guide provides an objective comparison of this modern approach with traditional and other contemporary methods, supported by experimental data and detailed protocols, to inform synthetic strategy in research and pharmaceutical development.
Executive Summary
The primary advantage of utilizing this compound derivatives in indole synthesis lies in the ability to circumvent the harsh acidic conditions and potential for polymerization inherent in classical methods. By employing an N-protecting group, such as trifluoroacetyl or methanesulfonyl, the aniline nitrogen is rendered less basic, facilitating a controlled cyclization under milder conditions to afford high yields of the desired indole, especially for 5-substituted derivatives with electron-donating groups. This approach offers superior regioselectivity compared to the Fischer indole synthesis and avoids the often low yields of the traditional Bischler-Möhlau reaction.
Comparative Analysis of Indole Synthesis Methodologies
To provide a clear comparison, the synthesis of 5-methoxyindole, a common precursor for various biologically active compounds, is examined across several prominent synthetic routes.
Table 1: Quantitative Comparison of 5-Methoxyindole Synthesis Methods
| Synthesis Method | Key Precursors | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sundberg Synthesis | N-(2,2-Diethoxyethyl)-4-methoxyaniline | Trifluoroacetic acid/anhydride | ~80-90 (estimated) | High yield, mild conditions, excellent regioselectivity for 5-substituted indoles.[1] | Requires pre-functionalization of aniline. |
| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Pyruvic acid | Acid (e.g., H₂SO₄, PPA) | 40-60 | Readily available starting materials. | Harsh acidic conditions, potential for regioisomer formation, often low yields. |
| Bischler-Möhlau Synthesis | 4-Methoxyaniline, α-bromo-ketone | None (thermal) or Acid | Low (often <30) | One-pot potential. | Very harsh conditions (high temp.), low yields, formation of byproducts.[2][3][4] |
| Ullmann Condensation | 5-Bromoindole, Sodium methoxide | Cu(I) salt (e.g., CuBr), Ligand (e.g., phenanthroline) | ~90 | High yield, utilizes readily available haloindoles.[5] | Requires a pre-formed indole ring, catalyst removal can be challenging.[5] |
| Larock Indole Synthesis | 2-Iodo-4-methoxyaniline, Alkyne | Pd(OAc)₂ | 70-90 | High functional group tolerance, good yields.[6] | Requires specific ortho-haloaniline precursor, palladium catalyst can be expensive.[7][8][9] |
Experimental Protocols
Detailed methodologies for the synthesis of 5-methoxyindole via the Sundberg, Fischer, and Ullmann methods are provided below to allow for a practical comparison of the experimental workflows.
Protocol 1: Sundberg Indole Synthesis of 5-Methoxyindole (Adapted)
This protocol is adapted from the synthesis of 5-methylindole.[1]
Step 1: Synthesis of N-(2,2-Diethoxyethyl)-4-methoxyaniline A mixture of 4-methoxyaniline (1.0 eq), 2-bromo-1,1-diethoxyethane (1.2 eq), and sodium bicarbonate (1.5 eq) in ethanol is refluxed for 48-72 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: N-Trifluoroacetylation To a solution of N-(2,2-diethoxyethyl)-4-methoxyaniline (1.0 eq) in dichloromethane at 0 °C is added trifluoroacetic anhydride (1.5 eq) dropwise. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the N-trifluoroacetylated intermediate, which is used in the next step without further purification.
Step 3: Cyclization to N-Trifluoroacetyl-5-methoxyindole The crude N-trifluoroacetyl intermediate is dissolved in trifluoroacetic acid and refluxed for 2-4 hours. The reaction is monitored by TLC. Upon completion, the trifluoroacetic acid is carefully removed under reduced pressure.
Step 4: Hydrolysis to 5-Methoxyindole The crude N-trifluoroacetyl-5-methoxyindole is dissolved in methanol, and a 5% solution of potassium hydroxide in methanol is added. The mixture is stirred at room temperature overnight. The methanol is evaporated, and the residue is partitioned between water and ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 5-methoxyindole.
Protocol 2: Fischer Indole Synthesis of 5-Methoxyindole
Step 1: Formation of 4-Methoxyphenylhydrazone 4-Methoxyphenylhydrazine hydrochloride (1.0 eq) is neutralized with a solution of sodium acetate. To this is added pyruvic acid (1.1 eq), and the mixture is stirred at room temperature for 1 hour. The precipitated phenylhydrazone is filtered, washed with water, and dried.
Step 2: Cyclization The dried phenylhydrazone is added portion-wise to preheated polyphosphoric acid at 100 °C. The mixture is stirred at this temperature for 30 minutes. The reaction is then cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried. The crude 5-methoxyindole-2-carboxylic acid is then decarboxylated by heating in quinoline with a copper catalyst to yield 5-methoxyindole, which is purified by column chromatography.
Protocol 3: Ullmann Condensation for 5-Methoxyindole Synthesis[5]
To a reaction vessel is added 5-bromoindole (1.0 eq), sodium methoxide (2.0 eq), cuprous bromide (CuBr, 0.1 eq), and phenanthroline (0.2 eq) in methanol.[5] The vessel is sealed, and the mixture is heated to 120 °C for 10 hours.[5] After cooling to room temperature, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure to remove methanol. The residue is then taken up in an organic solvent and washed with aqueous ammonia to remove copper salts, followed by a water and brine wash. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield 5-methoxyindole.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations in the compared synthetic routes.
Caption: Workflow for the Sundberg Synthesis of 5-Methoxyindole.
Caption: Classical Fischer Indole Synthesis Pathway.
Caption: Modern Palladium- and Copper-Catalyzed Routes to Indoles.
Conclusion
The use of this compound and its derivatives in the Sundberg modification of the Bischler-Möhlau synthesis presents a compelling strategic advantage for the synthesis of specific indole targets, particularly 5-substituted indoles. This method consistently delivers higher yields under milder conditions compared to the classical Fischer and Bischler-Möhlau syntheses and offers excellent regiocontrol. While modern transition-metal-catalyzed methods like the Ullmann condensation and Larock synthesis also provide high yields and functional group tolerance, the Sundberg approach can be more atom-economical and may be preferable when the required aniline precursor is readily available or easily synthesized. For researchers and professionals in drug development, the choice of synthetic route will ultimately depend on factors such as substrate availability, desired substitution pattern, scalability, and cost. However, the evidence strongly supports the consideration of the this compound-based approach as a powerful and efficient tool in the synthesis of valuable indole scaffolds.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
A Comparative Spectroscopic Guide to N-(2,2-Diethoxyethyl)aniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis and comparison of N-(2,2-Diethoxyethyl)aniline and its para-substituted analogs. Due to the limited availability of published experimental data for the target compounds, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to provide a robust comparative framework. The information herein is intended to assist researchers in the identification, characterization, and quality control of this class of compounds.
Introduction
This compound and its derivatives are of interest in various fields of chemical research, including synthetic organic chemistry and drug discovery, where they can serve as versatile intermediates. The electronic nature of substituents on the aniline ring significantly influences the spectroscopic properties of these molecules. This guide provides a comparative analysis of the expected and observed spectroscopic data for the parent compound and its analogs bearing electron-donating (methoxy, methyl) and electron-withdrawing (chloro, nitro) groups at the para-position.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogs. Data for closely related compounds is included for comparative purposes where direct experimental data for the target molecules is unavailable.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted) | 2-Nitroaniline (Experimental) | N-ethyl-2-nitroaniline (Experimental) |
| N-H Stretch | ~3400 cm⁻¹ (secondary amine) | 3483 & 3369 cm⁻¹ (primary amine) | ~3400 cm⁻¹ (secondary amine) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | N/A | ~2950-2850 cm⁻¹ |
| C-O-C Stretch | ~1100-1000 cm⁻¹ | N/A | N/A |
| C-N Stretch | ~1300 cm⁻¹ | ~1300 cm⁻¹ | ~1300 cm⁻¹ |
| NO₂ Asymmetric Stretch | N/A | 1505 cm⁻¹ | ~1520 cm⁻¹ |
| NO₂ Symmetric Stretch | N/A | 1345 cm⁻¹ | ~1350 cm⁻¹ |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | This compound (Predicted) | 2-Nitroaniline (Experimental) | N-ethyl-2-nitroaniline (Predicted) |
| Aromatic H (ortho to NH) | ~6.6-6.7 | 6.688 (ddd) | ~6.7 (ddd) |
| Aromatic H (meta to NH) | ~7.1-7.2 | 7.349 (ddd) | ~7.4 (ddd) |
| Aromatic H (para to NH) | ~6.7-6.8 | 6.823 (dd) | ~6.8 (dd) |
| N-H | ~3.5-4.5 (broad s) | 6.1 (broad s) | ~8.2 (t) |
| CH (acetal) | ~4.6-4.7 (t) | N/A | N/A |
| CH₂ (adjacent to N) | ~3.2-3.3 (d) | N/A | ~3.4 (q) |
| CH₂ (ethoxy) | ~3.5-3.7 (q) | N/A | N/A |
| CH₃ (ethoxy) | ~1.2 (t) | N/A | ~1.3 (t) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | This compound (Predicted) | 2-Nitroaniline (Experimental) | N-ethyl-2-nitroaniline (Predicted) |
| C-NH | ~147 | ~147 | ~146 |
| C-NO₂ | N/A | ~134 | ~134 |
| Aromatic CH (ortho to NH) | ~113 | ~116 | ~115 |
| Aromatic CH (meta to NH) | ~129 | ~136 | ~136 |
| Aromatic CH (para to NH) | ~118 | ~116 | ~116 |
| CH (acetal) | ~101 | N/A | N/A |
| CH₂ (adjacent to N) | ~46 | N/A | ~38 |
| CH₂ (ethoxy) | ~62 | N/A | N/A |
| CH₃ (ethoxy) | ~15 | N/A | ~14 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 209 | 106 ([M - CH(OEt)₂]⁺), 77 ([C₆H₅]⁺) |
| N-(2,2-Diethoxyethyl)-4-methoxyaniline | 239 | 136 ([M - CH(OEt)₂]⁺), 107 ([CH₃OC₆H₄]⁺) |
| N-(2,2-Diethoxyethyl)-4-methylaniline | 223 | 120 ([M - CH(OEt)₂]⁺), 91 ([CH₃C₆H₄]⁺) |
| N-(2,2-Diethoxyethyl)-4-chloroaniline | 243/245 | 140/142 ([M - CH(OEt)₂]⁺), 111/113 ([ClC₆H₄]⁺) |
| N-(2,2-Diethoxyethyl)-4-nitroaniline | 254 | 151 ([M - CH(OEt)₂]⁺), 122 ([NO₂C₆H₄]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
A small amount of the liquid sample is prepared as a thin film between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Structures and Workflows
The following diagrams illustrate the general structures of the analyzed compounds and a typical experimental workflow for their characterization.
Caption: General structure of this compound and its analogs.
Caption: Experimental workflow for spectroscopic analysis.
Discussion of Spectroscopic Trends
The electronic properties of the para-substituent on the aniline ring have a predictable effect on the spectroscopic data.
-
IR Spectroscopy: The N-H stretching frequency is sensitive to the electronic environment. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ increase electron density on the nitrogen, which can affect the N-H bond strength and its stretching frequency. Conversely, electron-withdrawing groups (EWGs) like -Cl and -NO₂ decrease electron density on the nitrogen. The characteristic stretches of the substituent itself (e.g., NO₂ stretches) will also be prominent.
-
NMR Spectroscopy: In ¹H NMR, EDGs will cause an upfield shift (lower ppm) of the aromatic protons, particularly those ortho and para to the amino group, due to increased electron shielding. EWGs will cause a downfield shift (higher ppm). A similar trend is observed in ¹³C NMR for the aromatic carbons. The chemical shift of the N-H proton is also sensitive to these electronic effects and can be influenced by solvent and concentration.
-
Mass Spectrometry: The fragmentation patterns will be influenced by the substituent. The stability of the molecular ion and the relative abundance of fragment ions will change depending on the electron-donating or electron-withdrawing nature of the para-substituent.
Conclusion
This guide provides a foundational framework for the spectroscopic analysis of this compound and its analogs. While a complete experimental dataset for all the discussed compounds is not currently available in public databases, the provided data on related structures and the discussion of expected spectroscopic trends offer valuable guidance for researchers in this area. The detailed experimental protocols and workflow diagrams further support the practical application of these analytical techniques.
Comparative yield analysis of different indole synthesis methods
An Objective Guide to Indole Synthesis: A Comparative Yield Analysis
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for indole synthesis is a critical area of research. This guide provides an objective comparison of classical indole synthesis routes against modern transition-metal-catalyzed approaches, evaluating their performance based on reaction yield, conditions, and substrate scope, supported by detailed experimental data.
Comparative Yield Analysis of Indole Synthesis Methods
The following table summarizes quantitative data for several key indole synthesis methods. The examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
| Method | Starting Materials | Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [1] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None (solid-state) | None | MW (540W) | 0.02 | 71 | [1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. NaOEt 2. Zn / Acetic Acid | 1. Ethanol 2. Acetic Acid | N/A | Multi-step | Good | [2][3] |
| Larock Indole Synthesis | o-Haloanilines, Internal alkynes | Palladium Catalyst | N/A | 60-110 | N/A | Often >80 | [4] |
| Hegedus Indole Synthesis | o-Allylaniline | PdCl₂(MeCN)₂ | THF | Room Temp. | N/A | 84 (for 2-methylindole) | [5] |
| Pd-Catalyzed C-H Activation | N-Phenylbenzimidoyl chloride | Pd(OAc)₂, AgF | Toluene | 120 | 24 | 92 (for 2-phenylindole) | [6] |
Note: The Reissert synthesis yield is described qualitatively as "good"; specific yields vary widely with substrates.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison table are provided below.
Fischer Synthesis of 2-Phenylindole[1]
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of 50 g of phenylhydrazine and 53 g of acetophenone is heated on a steam cone for 30 minutes. The resulting product is dissolved in 200 mL of 95% ethanol, and this solution is cooled in an ice bath while being stirred. The acetophenone phenylhydrazone crystallizes and is collected by filtration. The yield is 87-91%.
-
Step 2: Cyclization to 2-Phenylindole: An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C and stirred vigorously. After the mass becomes liquid (3-4 minutes), the beaker is removed from the bath and stirred for another 5 minutes. To prevent solidification, 200 g of clean sand is added. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The crude product is filtered, and the solids are boiled with 600 mL of 95% ethanol. The hot mixture is decolorized and filtered. After cooling, the 2-phenylindole is collected. The total yield is 72-80%.[1]
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave-Assisted)[1]
-
Step 1: Synthesis of N-Phenacylanilines: Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.
-
Step 2: Microwave-Assisted Cyclization: A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1] A one-pot variation involving irradiating a 2:1 mixture of aniline and phenacyl bromide can lead to yields of 52-75%.[1] Historically, this reaction under thermal conditions gave low yields.[1][7]
Reissert Indole Synthesis[3]
-
Step 1: Condensation: o-Nitrotoluene reacts with diethyl oxalate in the presence of a base like potassium ethoxide to form ethyl o-nitrophenylpyruvate.[3]
-
Step 2: Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization using zinc in acetic acid.[3] This initially forms indole-2-carboxylic acid.
-
Step 3: Decarboxylation (Optional): The indole-2-carboxylic acid can be heated to induce decarboxylation, yielding the parent indole.[2]
Larock Indole Synthesis[4]
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction that forms 2,3-disubstituted indoles.[4] The reaction involves combining an o-haloaniline (typically o-iodo- or o-bromoaniline) with an internal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base.[4][8] The use of bulky phosphine ligands can lower the required reaction temperatures.[4] This method is known for its broad substrate scope and high yields, often exceeding 80%.[4]
Logical Workflow for Method Selection
The choice of a synthetic route depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and tolerance to various functional groups. The following diagram illustrates a decision-making workflow for selecting an appropriate indole synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Indole Synthesis: Validation of the N-(2,2-Diethoxyethyl)aniline Route
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to indoles is therefore of critical importance. This guide provides an objective comparison of a modern synthetic approach utilizing N-(2,2-diethoxyethyl)aniline against established, classical methods for indole synthesis. The performance of these routes is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data and detailed protocols.
Quantitative Comparison of Indole Synthesis Methods
The following tables summarize key quantitative data for the synthesis of representative indole derivatives using the this compound method and several classical alternatives. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
Table 1: Synthesis of 5-Methylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| This compound Route (trifluoroacetyl derivative) | N-(trifluoroacetyl)-N-(2,2-diethoxyethyl)-4-methylaniline | Trifluoroacetic acid, Trifluoroacetic anhydride | Reflux | - | 72 h | 86 | [1] |
| This compound Route (methanesulfonamide derivative) | N-(methanesulfonyl)-N-(2,2-diethoxyethyl)-4-methylaniline | Titanium tetrachloride | Toluene | 110 | 15-30 min | 83 | [1] |
| Fischer Indole Synthesis | p-Tolylhydrazine, Pyruvic acid | Polyphosphoric acid | - | - | - | High | [2][3] |
Table 2: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride | None | 170 | 0.1 h | 72-80 | [4] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None | MW (540W) | 0.02 h | 71 | [4] |
| Madelung Synthesis (Modified) | Methyl benzoate, N-methyl-o-toluidine | LiN(SiMe₃)₂/CsF | TBME | 110 | 12 h | up to 90 | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis of Indoles using this compound (via N-trifluoroacetyl derivative)
This method involves the protection of the aniline nitrogen, followed by an acid-catalyzed cyclization.
Step 1: Synthesis of N-(trifluoroacetyl)-N-(2,2-diethoxyethyl)aniline. An appropriately substituted aniline is reacted with an α-haloacetaldehyde diethyl acetal at elevated temperatures for an extended period to form the this compound intermediate.[1] This intermediate is then treated with trifluoroacetic anhydride in the presence of a base to yield the N-trifluoroacetylated compound. This step is crucial for decreasing the basicity of the aniline nitrogen and stabilizing the final indole product.[1]
Step 2: Cyclization to form the N-(trifluoroacetyl)indole. The N-(trifluoroacetyl)-α-anilino acetal is refluxed with trifluoroacetic acid and an excess of trifluoroacetic anhydride.[1] This acid-catalyzed intramolecular electrophilic aromatic substitution leads to the formation of the indole ring.
Step 3: Deprotection to the N-unsubstituted indole. The resulting N-(trifluoroacetyl)indole can be saponified using a base such as potassium hydroxide in methanol to yield the final N-unsubstituted indole.[1]
Fischer Indole Synthesis
This is one of the oldest and most reliable methods for synthesizing substituted indoles.[3][6]
Step 1: Formation of Phenylhydrazone. An equimolar mixture of a substituted phenylhydrazine and a suitable aldehyde or ketone is warmed, often in a solvent like ethanol or acetic acid, to form the corresponding phenylhydrazone.[2][4]
Step 2: Indolization. The isolated phenylhydrazone is heated in the presence of an acid catalyst.[6] A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be used.[6] The reaction proceeds through a[7][7]-sigmatropic rearrangement to form a diimine, which then cyclizes and eliminates ammonia to yield the aromatic indole.[6]
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-haloacetophenone with an excess of aniline.[8]
Step 1: Formation of the α-arylamino ketone. An α-bromoacetophenone is reacted with at least two equivalents of aniline. One molecule of aniline acts as a nucleophile, displacing the bromide, while the second acts as a base.
Step 2: Cyclization. The intermediate α-arylamino ketone undergoes an acid-catalyzed cyclization at high temperatures to form the 2-aryl-indole.[9] The reaction mechanism is complex and can lead to regioisomeric products.[10] Modern variations may use microwave irradiation to improve yields and reduce reaction times.[4][11]
Visualizations
Reaction Pathway Diagrams
Caption: Comparative workflow of indole synthesis routes.
Caption: Mechanism of the this compound route.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
A Comparative Guide to the Cyclization of N-(2,2-Diethoxyethyl)aniline and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(2,2-diethoxyethyl)aniline and other common aniline derivatives in key cyclization reactions for the synthesis of heterocyclic compounds. The choice of the N-substituent on the aniline precursor can significantly influence reaction pathways, yields, and the diversity of accessible molecular scaffolds. This document aims to provide objective data and detailed methodologies to inform the selection of the most suitable aniline derivative for specific synthetic goals in pharmaceutical and chemical research.
Introduction to Aniline Derivatives in Heterocyclic Synthesis
Aniline and its derivatives are fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles that form the core of many pharmaceuticals and biologically active compounds. The nature of the substituent on the nitrogen atom can modulate the nucleophilicity of the amine and introduce functional handles for subsequent transformations. This compound, with its protected aldehyde functionality, offers a unique platform for tandem cyclization-functionalization strategies, setting it apart from simpler N-alkyl or unsubstituted anilines.
This guide will explore the comparative performance of this compound alongside other representative aniline derivatives such as aniline, N-methylaniline, and N-ethylaniline in several classical and modern cyclization reactions.
Indole Synthesis: A Comparative Overview
The indole scaffold is a ubiquitous motif in natural products and medicinal chemistry. Several methods exist for its synthesis from aniline precursors. Here, we compare the utility of this compound and other anilines in indole-forming cyclization reactions.
Modified Fischer Indole Synthesis
While the classical Fischer indole synthesis involves the reaction of a phenylhydrazine with a carbonyl compound, modifications allow for the use of anilines. A notable approach for this compound involves its conversion to a more reactive intermediate prior to cyclization.
One effective strategy involves the protection of the aniline nitrogen with an electron-withdrawing group, which facilitates the cyclization. For instance, the methanesulfonamide derivative of this compound can be cyclized to the corresponding indole in the presence of a Lewis acid like titanium tetrachloride.[1] Another approach involves trifluoroacetylation of the aniline, followed by cyclization promoted by trifluoroacetic acid and trifluoroacetic anhydride.[1] This method is advantageous as the N-trifluoroacetyl group can be readily removed to yield the N-unsubstituted indole.[1]
Comparative Data for Indole Synthesis
| Aniline Derivative | Reagents | Product | Yield (%) | Reference |
| N-(2,2-Diethoxyethyl)-N-methanesulfonylaniline | 1. TiCl₄, Toluene | N-Methanesulfonylindole | Not Reported | [1] |
| N-(2,2-Diethoxyethyl)-N-trifluoroacetylaniline | 1. TFA, (TFA)₂O | N-Trifluoroacetylindole | High | [1] |
| N-Trifluoroacetylindole | 1. KOH | Indole | Quantitative | [1] |
| Aniline | Ethylene Glycol, CdS catalyst | Indole | Not specified | [2] |
| N-Methylaniline | Propylene Glycol, RuCl₂(PPh₃)₃ | 1,2-Dimethylindole & 1,3-Dimethylindole (1:1) | 50 | [3] |
Experimental Protocol: Indole Synthesis from this compound via Trifluoroacetylation
-
Trifluoroacetylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Cyclization: To the resulting N-(trifluoroacetyl)-N-(2,2-diethoxyethyl)aniline, add trifluoroacetic acid and excess trifluoroacetic anhydride. Reflux the mixture until the cyclization is complete.
-
Work-up: Carefully quench the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude N-trifluoroacetylindole by column chromatography.
-
Deprotection (Optional): Treat the N-trifluoroacetylindole with a base such as potassium hydroxide in a suitable solvent to obtain the N-unsubstituted indole.[1]
Logical Workflow for Indole Synthesis from this compound
Caption: Workflow for the synthesis of indole from this compound.
Quinoline Synthesis: Versatile Approaches
The quinoline ring system is a key pharmacophore in numerous drugs. Several named reactions allow for its construction from aniline derivatives.
Pomeranz-Fritsch Reaction and its Relevance
The Pomeranz-Fritsch reaction is particularly noteworthy as it traditionally employs a 2,2-dialkoxyethylamine, a structure closely related to the side chain of this compound.[2][4] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base) to form an isoquinoline.[2][5] Given the structural similarity, this compound is a prime candidate for analogous transformations to produce quinoline derivatives.
Generalized Pomeranz-Fritsch Reaction Pathway
References
A Mechanistic Showdown: Comparing Classic Indole Syntheses from Aniline Precursors
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and natural products. Consequently, the efficient synthesis of substituted indoles is a subject of enduring interest for researchers, scientists, and drug development professionals. Numerous methods have been developed for the construction of this privileged heterocycle, many of which utilize aniline or its derivatives as starting materials. This guide provides an objective, data-driven comparison of four classical and mechanistically distinct indole syntheses: the Fischer, Bischler-Möhlau, Madelung, and Nenitzescu syntheses. By examining their reaction mechanisms, experimental conditions, yields, and substrate scope, this document aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific target molecules.
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes key quantitative data for the synthesis of representative indole derivatives using the Fischer, Bischler-Möhlau, Madelung, and Nenitzescu methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
| Synthesis Method | Aniline Precursor | Other Key Reagents | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Fischer [1] | Phenylhydrazine | Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 2-Phenylindole | 72-80 |
| Fischer | p-Tolylhydrazine hydrochloride | Propiophenone | Oxalic acid/Dimethylurea | None (mechanochemical) | RT | 0.5 | 5-Methyl-2-ethyl-3-phenylindole | 95 |
| Bischler-Möhlau [1] | Aniline | α-Bromoacetophenone | None | None | Reflux | Not Specified | 2-Phenylindole | Low (historically) |
| Bischler-Möhlau (Microwave) [1] | Aniline | Phenacyl bromide | None | None (solid-state) | MW (600W) | 0.017 | 2-Phenylindole | 52-75 |
| Madelung | N-Acetyl-o-toluidine | Sodium amide | None | None | 240-260 | 0.17 | 2-Methylindole | 80-83 |
| Madelung (Modified) [2] | N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | Sodium p-tolylsulfinate, DBN | None | DMSO | 100 | 24 | 1,2-Diphenyl-3-tosylindole | 89 |
| Nenitzescu [3] | Ethyl β-aminocrotonate | 1,4-Benzoquinone | None | Acetone | Reflux | Not Specified | Ethyl 2-methyl-5-hydroxyindole-3-carboxylate | 46 |
| Nenitzescu (Catalytic) [4] | N-Phenyl-3-aminocrotonate | 1,4-Naphthoquinone | (R,R)-Cr(salen) complex | Nitromethane | 40 | 18 | Atropisomeric 5-hydroxybenzo[g]indole | up to 97 |
Mechanistic Pathways and Experimental Workflows
The divergent mechanisms of these four classical indole syntheses account for their different substrate requirements and reaction conditions. The following diagrams, rendered in Graphviz DOT language, illustrate the core mechanistic steps and a generalized experimental workflow for each method.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method that proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from an aniline derivative (phenylhydrazine) and a ketone or aldehyde.[5] The key mechanistic step is a[6][6]-sigmatropic rearrangement.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental Workflow for Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline. The reaction is notorious for requiring harsh conditions, though modern modifications using microwave irradiation have made it more practical.[7][8]
Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
A Comparative Guide to Indole Synthesis: N-(2,2-Diethoxyethyl)aniline vs. Classical Fischer Indole Synthesis for Large-Scale Production
For researchers and chemical production managers, selecting the optimal synthetic route for core heterocyclic scaffolds like indole is a critical decision impacting yield, purity, cost, and safety. This guide provides a detailed cost-benefit analysis of two prominent pathways to the indole nucleus: a modern approach utilizing N-(2,2-Diethoxyethyl)aniline and the time-honored Fischer indole synthesis. We present a comparison based on process efficiency, reagent costs, and operational complexity, supported by representative experimental data and protocols.
Introduction to the Synthetic Pathways
The indole ring is a cornerstone motif in pharmaceuticals, agrochemicals, and natural products. Its synthesis on a large scale demands a robust, economical, and scalable method.
-
Route A: The α-Anilino Acetal Cyclization: This pathway involves the acid-catalyzed intramolecular cyclization of an aniline derivative, this compound. This molecule serves as a masked aldehyde, which, upon reaction, forms the indole ring. To prevent polymerization and side reactions, this route often requires N-protection (e.g., with a trifluoroacetyl group), adding steps to the overall process but allowing for high-yield cyclization.[1]
-
Route B: The Fischer Indole Synthesis: Discovered in 1883, this remains one of the most widely used methods for indole synthesis.[2] It is a one-pot reaction involving the condensation of a phenylhydrazine derivative with an enolizable aldehyde or ketone, followed by an acid-catalyzed[1]-sigmatropic rearrangement and cyclization to form the indole. Its atom economy and long history of industrial application make it a formidable benchmark. Industrial-scale processes often achieve yields exceeding 80%.[3]
Quantitative Performance and Cost Comparison
The choice between these routes often hinges on a trade-off between the cost and handling of starting materials versus the number of synthetic steps and overall process yield. Below, we compare the synthesis of a model compound, 5-methylindole.
Table 1: Reagent and Performance Comparison for 5-Methylindole Synthesis
| Parameter | Route A: N-Protected Acetal Cyclization | Route B: Fischer Indole Synthesis | Data Source / Notes |
| Key Starting Materials | N-(trifluoroacetyl)-N-(4-methylphenyl)aminoacetaldehyde diethyl acetal | 4-Methylphenylhydrazine HCl, Acetone | Derived from Sundberg et al. and classical Fischer methods[3] |
| Key Reagents | Trifluoroacetic acid, Trifluoroacetic anhydride, KOH (for deprotection) | Strong Acid (e.g., H₂SO₄, PPA) | [1] |
| Typical Overall Yield | ~83-86% | ~75-85% | Yields are highly substrate and condition dependent[3] |
| Number of Steps | 3 (Protection, Cyclization, Deprotection) | 1 (or 2 if hydrazone is pre-formed) | [1] |
| Reaction Temperature | 110-130°C (Cyclization) | 120-200°C | [2] |
| Key Byproducts | Trifluoroacetate salts, Ethanol | Ammonium salts (NH₄Cl), Water | [1] |
Table 2: Estimated Cost Analysis (Illustrative)
| Reagent | Purity | Estimated Bulk Price (USD/kg) | Route | Notes |
| 4-Methylaniline | 99% | $10 - $20 | A | Precursor to the acetal |
| Bromoacetaldehyde diethyl acetal | 97% | $150 - $250 | A | Reagent for acetal synthesis |
| Trifluoroacetic anhydride | 99% | $80 - $120 | A | Protection step |
| 4-Methylphenylhydrazine HCl | 98% | $50 - $90 | B | Key starting material |
| Acetone | 99.5% | $2 - $5 | B | Carbonyl source |
| Polyphosphoric Acid (PPA) | - | $15 - $25 | B | Common acid catalyst |
| Disclaimer: Prices are estimates based on publicly available data from bulk chemical suppliers (e.g., Alibaba, Sigma-Aldrich) as of late 2025 and are for illustrative purposes only. Actual large-scale procurement costs will vary significantly. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylindole via N-Protected Acetal Cyclization (Route A)
This protocol is adapted from methodologies developed by Sundberg and Nordlander.[1]
-
Step 1: N-Trifluoroacetylation. To a solution of N-(2,2-diethoxyethyl)-4-methylaniline (1 eq.) and triethylamine (1.5 eq.) in a suitable solvent (e.g., dichloromethane) at 0°C, slowly add trifluoroacetic anhydride (1.2 eq.). Allow the mixture to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-protected acetal.
-
Step 2: Cyclization. Add the crude N-(trifluoroacetyl) acetal to a solution of trifluoroacetic acid and trifluoroacetic anhydride. Heat the mixture to reflux (approx. 110°C) for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.[1] Carefully cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 3: Deprotection. Dissolve the crude N-(trifluoroacetyl)-5-methylindole in methanol. Add an aqueous solution of potassium hydroxide (KOH, 3 eq.) and stir at room temperature for 24-48 hours. Remove the methanol under reduced pressure, add water, and extract the product, 5-methylindole, with ether. Purify by column chromatography or distillation. An overall yield of 83% has been reported for this process.[1]
Protocol 2: Synthesis of 2,5-Dimethylindole via Fischer Indole Synthesis (Route B)
This is a general procedure for the Fischer indole synthesis.
-
Step 1: Hydrazone Formation & Cyclization (One-Pot). To a flask containing polyphosphoric acid (PPA) or another strong acid catalyst (e.g., ZnCl₂), add 4-methylphenylhydrazine hydrochloride (1 eq.). Heat the mixture to 80-90°C with stirring. Slowly add acetone (1.1 eq.) to the mixture. An exotherm is typically observed.
-
Step 2: Indolization. After the addition is complete, raise the temperature to 120-140°C and maintain for 1-3 hours. The reaction mixture will darken. Ammonia gas will be evolved during this stage. Monitor the reaction's completion via TLC.
-
Step 3: Workup and Isolation. Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and water. The product may precipitate or can be extracted with an organic solvent like toluene. Neutralize the aqueous layer with a strong base (e.g., NaOH) to pH > 8. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 2,5-dimethylindole can be purified by vacuum distillation or recrystallization. Yields in industrial settings can exceed 80%.[3]
Visualizing the Workflows and Decision Logic
The following diagrams illustrate the comparative workflows of the two synthetic routes and the key decision factors involved in selecting a method for large-scale production.
Caption: Comparative workflow for indole synthesis.
Caption: Decision logic for selecting a large-scale indole synthesis route.
Analysis and Conclusion
This compound Route (Route A):
-
Benefits: This route offers excellent control over regiochemistry, which is a significant advantage when complex substitution patterns are required. By building the aniline precursor first, issues with isomeric products that can plague the Fischer synthesis (with unsymmetrical ketones) are avoided. Furthermore, it avoids the use of hydrazine derivatives, which are often highly toxic and require specialized handling protocols, a major consideration in process safety management at scale.
-
Drawbacks: The primary drawback is the lower overall process efficiency due to the multiple steps involved: formation of the anilino acetal, N-protection, cyclization, and final deprotection. Each step adds to processing time, solvent usage, and potential for material loss, increasing the overall manufacturing cost. The starting materials, particularly bromoacetaldehyde diethyl acetal, are significantly more expensive than the simple ketones and hydrazines used in the Fischer synthesis.
Fischer Indole Synthesis (Route B):
-
Benefits: The Fischer synthesis is a powerful and atom-economical reaction, often proceeding in a single pot from readily available and inexpensive starting materials. Its long history means that the process is well-understood and highly optimized for many substrates, making it exceptionally robust for large-scale production. For simple indoles, it is almost always the more cost-effective option.
-
Drawbacks: The main challenge is the handling of arylhydrazines, which are toxic and can be unstable. The reaction requires harsh acidic conditions and high temperatures, demanding robust reactor materials and careful process control. Finally, the use of unsymmetrical ketones can lead to mixtures of regioisomeric indoles, complicating purification and reducing the yield of the desired product.
Recommendation:
For the large-scale synthesis of simple, commodity-type indoles, the Fischer Indole Synthesis remains the superior choice due to its cost-effectiveness, high atom economy, and process simplicity. However, for the synthesis of high-value, complex pharmaceutical intermediates where regiochemical purity is paramount and the higher cost can be justified, the This compound route offers a compelling alternative , particularly if process safety concerns prohibit the handling of hydrazines. The ultimate decision must be based on a thorough evaluation of the specific target molecule's requirements, the available budget, and the facility's safety and handling capabilities.
References
Safety Operating Guide
Safe Disposal of N-(2,2-Diethoxyethyl)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-(2,2-Diethoxyethyl)aniline, an aniline derivative, requires careful handling and disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to ensure the protection of laboratory personnel and the environment.
I. Hazard Profile and Safety Summary
Key Hazard Information (based on related compounds):
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled.[1] | Oral, Dermal, Inhalation |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1] | Ocular |
| Skin Corrosion/Irritation | May cause skin irritation. | Dermal |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[1] | Dermal |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[1] | Environmental Release |
II. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear robust chemical-resistant gloves. Butyl, neoprene, or Viton gloves are often recommended for handling aniline and its derivatives.[2]
-
Eye Protection: Chemical splash goggles are essential to prevent eye contact.[2]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[2]
-
Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood.[2]
-
-
Designated Work Area:
III. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
If a small amount of the chemical is spilled and you are trained to clean it up, you may do so.[3]
-
Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[2]
-
Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[2][4]
-
Collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[2][4]
-
Ventilate and wash the affected area after cleanup is complete.[3]
-
-
Large Spills:
IV. Proper Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2][3] It must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal company.[5]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1]
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container, such as a polyethylene container.[1][2][3]
-
-
Waste Container Management:
-
Use only containers approved for hazardous waste collection that are compatible with the chemical.[1]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Keep the waste container tightly sealed when not in use to prevent the release of fumes.[1]
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents.[1] Also, keep it away from direct sunlight and sources of ignition.[2]
-
-
Arrange for Professional Disposal:
Experimental Workflow and Logical Relationships
To visualize the procedural flow of safe disposal, the following diagrams outline the necessary steps and decision points.
Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound.
This guide is intended to provide essential, immediate safety and logistical information based on the available data for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound from your chemical supplier before initiating any handling or disposal protocol. Adherence to institutional and regulatory guidelines is paramount for ensuring laboratory safety and environmental protection.
References
Essential Safety and Operational Guide for Handling N-(2,2-Diethoxyethyl)aniline
This guide provides immediate and essential safety protocols, logistical procedures, and disposal plans for the handling of N-(2,2-Diethoxyethyl)aniline (CAS No. 22758-34-5). The information herein is a consolidation of safety data for the compound and its structural analogs to ensure a comprehensive and cautious approach to laboratory safety.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS), it is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to its aniline structure, it should be handled with the assumption that it may have similar toxicological properties to other anilines, which can be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[2][3][4].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin, and eye contact.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Must be worn at all times. | Protects against splashes and vapors that can cause serious eye damage. Contact lenses should not be worn[5]. |
| Hand Protection | Chemical Resistant Gloves | Neoprene, Butyl rubber, or Viton® gloves are recommended. Check manufacturer's breakthrough times. | Prevents skin absorption and irritation. The material may produce skin sensitization[5]. |
| Body Protection | Laboratory Coat & Chemical Apron | Full-length lab coat and an apron made of a chemically resistant material. | Minimizes skin contact with potential spills. |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required[5][6]. | Protects against inhalation of harmful vapors which may cause respiratory irritation[1][7]. |
| Footwear | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
-
Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Management:
-
Minor Spills:
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth[5].
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][3]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[8]. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated solids (e.g., absorbent materials, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams[2].
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Toxic).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.
-
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
